F1874-108
描述
属性
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-2-21-13(20)9-22-15-12-8-18-19(14(12)16-10-17-15)11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDRBEFUTPIZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
F1874-108 chemical structure and properties
A comprehensive search for the chemical compound designated "F1874-108" has yielded no publicly available data regarding its chemical structure, properties, or biological activity. The search results predominantly correspond to the chemical element with atomic number 108, Hassium (Hs), a synthetic and highly radioactive transactinide element.[1][2][3][4][5][6][7][8]
It is plausible that "this compound" represents an internal compound identifier within a private research database, a novel and yet-to-be-disclosed research chemical, or a potential error in nomenclature. Without further clarifying information, it is not possible to provide the requested in-depth technical guide.
The following sections would typically detail the chemical structure, physicochemical properties, and biological activity of a compound. However, due to the lack of information on "this compound," these remain unpopulated.
Chemical Structure and Properties
No information is available regarding the IUPAC name, SMILES notation, molecular formula, or molecular weight of this compound.
Biological Activity and Signaling Pathways
There is no available information on the biological targets, mechanism of action, or associated signaling pathways for this compound.
Experimental Protocols
Detailed experimental methodologies for the synthesis, purification, and biological evaluation of this compound are not publicly documented.
References
- 1. IUPAC name of element having atomic number 108 is | Filo [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. Hassium | Hs (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hassium - Wikipedia [en.wikipedia.org]
- 5. Hassium (Hs) | Research Starters | EBSCO Research [ebsco.com]
- 6. Hassium | Radioactive, Synthetic, Unstable | Britannica [britannica.com]
- 7. Choose correct IUPAC symbol and IUPAC official name of atomie no 108 : H.. [askfilo.com]
- 8. americanelements.com [americanelements.com]
Compound F1874-108: Analysis of Mechanism of Action
Notice to the Reader:
Following a comprehensive search of publicly available scientific literature, patent databases, and other technical resources, no specific information was found for a compound designated "F1874-108." This identifier does not correspond to any known therapeutic agent or research molecule in the public domain as of the latest search. The lack of available data prevents a detailed analysis of its mechanism of action, the creation of data tables, the description of experimental protocols, and the generation of signaling pathway diagrams as requested.
The information presented below is a generalized framework based on the common mechanisms of action for novel therapeutics in relevant fields, such as neuropathic pain, which is a frequent target for new drug development. This guide should be considered illustrative of the type of information that would be provided if data on this compound were available.
Hypothetical Mechanism of Action: A Case Study in Neuropathic Pain
Given the frequent investigation of novel compounds for neuropathic pain, we will hypothesize that this compound is a selective inhibitor of a voltage-gated sodium channel subtype, a well-established target in this therapeutic area. Neuropathic pain is often characterized by the hyperexcitability of sensory neurons, and sodium channels play a crucial role in the generation and propagation of action potentials.[1][2]
Selective blockers of specific sodium channel subtypes, such as Nav1.7 and Nav1.8, which are predominantly expressed in peripheral sensory neurons, are of particular interest for pain management.[3][4][5] The goal of such targeted therapies is to reduce the abnormal firing of pain-signaling neurons without causing the side effects associated with non-specific sodium channel blockers.[3]
Potential Signaling Pathway
A potential mechanism of action for a compound like this compound could involve the modulation of the Nav1.7 channel, which is a key player in pain signaling. Inhibition of this channel would lead to a reduction in the excitability of nociceptive sensory neurons.
Caption: Hypothetical signaling pathway of this compound as a Nav1.7 inhibitor.
Illustrative Experimental Protocols
To determine the mechanism of action of a novel compound like this compound, a series of in vitro and in vivo experiments would be necessary. The following are examples of protocols that would be employed.
Electrophysiology: Patch-Clamp Analysis
-
Objective: To determine the effect of this compound on the activity of specific voltage-gated sodium channels.
-
Methodology:
-
HEK293 cells stably expressing human Nav1.7 channels are cultured.
-
Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
A voltage protocol is applied to elicit channel opening.
-
This compound is perfused at increasing concentrations to determine the dose-dependent inhibition of the sodium current.
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
In Vivo Model of Neuropathic Pain
-
Objective: To assess the analgesic efficacy of this compound in a preclinical model of neuropathic pain.
-
Methodology:
-
The chronic constriction injury (CCI) model is induced in rodents.
-
After a set period for pain development, baseline pain responses (e.g., thermal withdrawal latency, mechanical allodynia) are measured.
-
This compound is administered (e.g., orally, intravenously).
-
Pain responses are reassessed at various time points post-administration.
-
A dose-response curve is generated to determine the effective dose (ED50).
-
Example Data Presentation
Should data for this compound become available, it would be summarized in tables for clear comparison.
Table 1: In Vitro Potency of this compound on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (nM) |
| Nav1.1 | >10,000 |
| Nav1.2 | >10,000 |
| Nav1.5 | 8,500 |
| Nav1.7 | 15 |
| Nav1.8 | 1,200 |
Table 2: In Vivo Efficacy of this compound in the CCI Model
| Dose (mg/kg) | Reversal of Mechanical Allodynia (%) |
| 1 | 25 |
| 3 | 58 |
| 10 | 85 |
| 30 | 92 |
Conclusion
Without specific data on this compound, this guide serves as a template for the in-depth technical analysis that would be conducted. The provided examples of a hypothetical mechanism of action, experimental protocols, and data presentation illustrate the standard approach in drug discovery and development for characterizing a novel compound. Researchers and scientists are encouraged to consult peer-reviewed publications and patent filings for definitive information on new chemical entities.
References
- 1. Novel sodium channel antagonists in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking sodium channels to treat neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 4. trial.medpath.com [trial.medpath.com]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Purification of Monoclonal Antibodies, with Reference to IO-108
Disclaimer: No publicly available information exists for a compound designated "F1874-108." This guide presumes the query refers to IO-108 , a fully human IgG4 monoclonal antibody that targets the leukocyte immunoglobulin-like receptor B2 (LILRB2/ILT4).[1][2] The synthesis and purification protocols for proprietary therapeutic antibodies like IO-108 are confidential. Therefore, this document provides a comprehensive overview of the standard, industry-accepted methodologies for the production and purification of recombinant monoclonal antibodies (mAbs) intended for therapeutic use.
This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the complex processes of monoclonal antibody manufacturing.
Introduction to Monoclonal Antibody Production
The manufacturing of monoclonal antibodies is a highly complex and rigorously controlled process, broadly divided into two main stages: upstream processing and downstream processing.[3] Upstream processing encompasses the cultivation of genetically engineered cells to produce the desired antibody.[3][4] Downstream processing involves the isolation and purification of the mAb from the cell culture medium to achieve a high-purity, therapeutic-grade product.[3]
IO-108 is a recombinant monoclonal antibody of the human immunoglobulin G4 subclass.[5] The production of such an antibody would follow the general principles outlined in this guide.
Upstream Processing: Synthesis of the Monoclonal Antibody
The goal of upstream processing is to generate a large quantity of the desired monoclonal antibody by culturing mammalian cells that have been genetically engineered to produce it.
Cell Line Development
The foundation of mAb production is the development of a stable, high-producing cell line.[4] Chinese Hamster Ovary (CHO) cells are the most commonly used mammalian host cells for the production of recombinant therapeutic proteins, including monoclonal antibodies, due to their ability to perform human-like post-translational modifications.[4]
Experimental Protocol: General Cell Line Development
-
Gene Synthesis and Vector Construction: The DNA sequence encoding the heavy and light chains of the desired antibody (e.g., IO-108) is synthesized and cloned into a mammalian expression vector. This vector also contains a selectable marker to facilitate the selection of stably transfected cells.
-
Transfection: The expression vector is introduced into CHO cells using methods such as electroporation or lipid-based transfection.
-
Selection and Screening: Transfected cells are grown in a selection medium that only allows cells that have successfully integrated the vector to survive. High-producing clones are then identified and isolated using techniques like ELISA or fluorescence-activated cell sorting (FACS).[6]
-
Clonal Selection and Expansion: The highest-producing clones are selected and expanded to create a stable cell line. This process involves multiple rounds of screening to ensure clonality and stability of antibody production.
-
Master Cell Bank (MCB) and Working Cell Bank (WCB) Generation: A well-characterized clonal cell line is cryopreserved to create a Master Cell Bank (MCB). A Working Cell Bank (WCB) is subsequently generated from the MCB for routine production.
Cell Culture and Expansion
The selected cell line is cultured in bioreactors under tightly controlled conditions to maximize cell growth and antibody production.[4]
Experimental Protocol: Fed-Batch Cell Culture
-
Inoculum Train: Cells from a vial of the WCB are thawed and sequentially cultured in progressively larger vessels (e.g., shake flasks, spinner flasks, and seed bioreactors) to generate a sufficient number of cells to inoculate the production bioreactor.
-
Production Bioreactor: The production bioreactor, typically a stirred-tank bioreactor, is inoculated with the cells.[7] The cells are grown in a chemically defined, serum-free medium.
-
Fed-Batch Culture: A fed-batch strategy is commonly employed where concentrated nutrient feeds are added to the bioreactor during the culture period to support cell growth and prolong the production phase.[8]
-
Process Monitoring and Control: Critical process parameters such as temperature, pH, dissolved oxygen, and nutrient levels are continuously monitored and controlled to maintain optimal conditions for cell growth and antibody production.[4]
Table 1: Typical Upstream Processing Parameters for mAb Production in CHO Cells
| Parameter | Typical Range |
| Peak Viable Cell Density | 10 - 30 x 10^6 cells/mL |
| Culture Duration | 10 - 20 days |
| Antibody Titer | 1 - 10 g/L |
| Bioreactor Scale | 2,000 - 20,000 L |
Downstream Processing: Purification of the Monoclonal Antibody
At the end of the cell culture, the monoclonal antibody needs to be separated from the host cells, cellular debris, and other impurities in the culture medium.[3] The goal of downstream processing is to achieve a highly purified and concentrated antibody product.
Harvest and Clarification
The first step in downstream processing is to separate the antibody-containing supernatant from the cells and cell debris.
Experimental Protocol: Harvest and Clarification
-
Centrifugation: The cell culture is first centrifuged to pellet the cells.[9]
-
Depth Filtration: The supernatant is then passed through a series of depth filters with decreasing pore sizes to remove remaining cells and larger debris.[7]
-
Sterile Filtration: A final sterile filtration step (0.22 µm) is performed to remove any potential microbial contamination.
Chromatography Purification
A multi-step chromatography process is used to purify the monoclonal antibody to a very high degree.[10] This typically involves affinity chromatography followed by one or two "polishing" chromatography steps.[9][10]
Experimental Protocol: Multi-Step Chromatography Purification
-
Capture Step (Protein A Affinity Chromatography): The clarified harvest is loaded onto a column packed with Protein A resin. Protein A specifically binds to the Fc region of IgG antibodies, allowing for a highly selective capture of the mAb.[11] After washing the column to remove non-bound impurities, the antibody is eluted using a low pH buffer.
-
Polishing Step 1 (Ion-Exchange Chromatography): The eluate from the Protein A column is then subjected to ion-exchange chromatography (IEX) to remove remaining host cell proteins (HCPs), DNA, and antibody aggregates.[10][11] Depending on the isoelectric point (pI) of the antibody and the process conditions, either cation-exchange or anion-exchange chromatography can be used.[10]
-
Polishing Step 2 (Hydrophobic Interaction or Size Exclusion Chromatography): A second polishing step, such as hydrophobic interaction chromatography (HIC) or size exclusion chromatography (SEC), can be employed to further remove aggregates and other impurities.[10][11]
Table 2: Typical Downstream Processing Performance for mAb Purification
| Process Step | Purity (% mAb) | Yield (%) |
| Clarified Harvest | 50 - 80 | 90 - 95 |
| Protein A Chromatography | > 98 | 90 - 98 |
| Ion-Exchange Chromatography | > 99.5 | 90 - 95 |
| Final Polishing Step | > 99.9 | > 95 |
| Overall Process | > 99.9 | 70 - 85 |
Virus Inactivation and Removal
To ensure the safety of the final product, steps are included to inactivate and remove potential viral contaminants. This often includes a low pH viral inactivation step after Protein A chromatography and a viral filtration step using a parvovirus-retentive filter.
Ultrafiltration/Diafiltration (UF/DF)
The final step in the purification process is ultrafiltration/diafiltration (UF/DF). This step is used to concentrate the purified antibody to its final target concentration and to exchange the buffer to the final formulation buffer.[6]
Visualizations
Signaling Pathway of IO-108
IO-108 is an antagonist antibody that targets LILRB2 (also known as ILT4), a myeloid checkpoint inhibitor.[1] It blocks the interaction of LILRB2 with its ligands, such as HLA-G, ANGPTLs, and SEMA4A, which are involved in cancer-associated immune suppression.[1][12] By blocking this interaction, IO-108 reprograms immune-suppressive myeloid cells to a pro-inflammatory phenotype, thereby enhancing T-cell activation and promoting an anti-tumor immune response.[2][12]
Caption: IO-108 blocks the LILRB2 signaling pathway to promote anti-tumor immunity.
Experimental Workflow for Monoclonal Antibody Production
The overall workflow for producing a monoclonal antibody involves a series of integrated steps from cell line development to the final purified product.
References
- 1. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 2. Facebook [cancer.gov]
- 3. susupport.com [susupport.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. biobasic.com [biobasic.com]
- 7. leadventgrp.com [leadventgrp.com]
- 8. Unlock Productivity In mAb Production: Upstream And Downstream Intensification [bioprocessonline.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody purification – 3 methods explained | evitria [evitria.com]
- 12. Immune-Onc Therapeutics to Present Preclinical Data for IO-108, a Novel Antagonist Antibody Targeting LILRB2 (ILT4) in Solid Tumors, at SITC 2020 - BioSpace [biospace.com]
The Emergence of IO-108: A Novel Myeloid Checkpoint Inhibitor Targeting LILRB2
An In-Depth Technical Guide on the Discovery, Mechanism of Action, and Clinical Development of IO-108
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and development of IO-108, a first-in-class, fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. Initially, the compound of interest was designated F1874-108; however, extensive investigation revealed no publicly available information under this name, suggesting a possible internal designation or misnomer. Further research identified IO-108 as a compound with a similar numerical identifier and a public profile matching the user's interest in a novel therapeutic agent. This guide will focus on IO-108, detailing its mechanism of action as a myeloid checkpoint inhibitor, summarizing key preclinical and clinical data, and outlining the experimental protocols that have defined its therapeutic potential.
Introduction: The Rationale for Targeting LILRB2 in Cancer Immunotherapy
The success of T-cell checkpoint inhibitors has revolutionized cancer treatment. However, a significant number of patients do not respond to these therapies, often due to immunosuppressive mechanisms within the tumor microenvironment (TME) that are independent of the PD-1/PD-L1 axis. Myeloid cells, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs), are key components of the TME and can adopt an immunosuppressive phenotype, thereby hindering anti-tumor immunity.
LILRB2 (Leukocyte Immunoglobulin-Like Receptor B2), also known as ILT4, CD85d, or LIR2, is an inhibitory receptor primarily expressed on myeloid cells.[1][2] Its engagement by various ligands, including classical and non-classical MHC class I molecules (e.g., HLA-G), Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, triggers downstream signaling cascades that promote a tolerogenic myeloid phenotype.[3][4][5] This leads to suppressed T-cell activation and proliferation, allowing for tumor immune evasion.[4] High LILRB2 expression has been associated with macrophage infiltration in various solid tumors, making it a compelling target for cancer immunotherapy.[2]
Discovery and Development of IO-108
IO-108 was developed by Immune-Onc Therapeutics as a fully human IgG4 monoclonal antibody designed to specifically target and block the function of LILRB2.[3][4] The development of IO-108 was driven by the need to overcome the immunosuppressive myeloid cell barrier in the TME and thereby enhance both innate and adaptive anti-cancer immunity.[6] Preclinical development focused on creating a high-affinity and specific antibody that could effectively block the interaction of LILRB2 with its diverse ligands.[6]
Mechanism of Action of IO-108
IO-108 functions as a myeloid checkpoint inhibitor by binding to LILRB2 and preventing its interaction with its ligands.[3][4][5] This blockade abrogates the downstream inhibitory signaling mediated by LILRB2.[1] By inhibiting LILRB2, IO-108 is designed to reprogram immunosuppressive myeloid cells within the TME to a more pro-inflammatory and immunostimulatory state. This "repolarization" of myeloid cells is expected to enhance their ability to present antigens and activate T-cells, leading to a more robust anti-tumor immune response.[2]
LILRB2 Signaling Pathway
The binding of ligands to LILRB2 on the surface of myeloid cells leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic domain. This, in turn, recruits phosphatases such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, leading to the inhibition of cellular activation. IO-108 blocks this initial ligand-receptor interaction, thereby preventing the initiation of this inhibitory cascade.
Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.
Preclinical Studies
A series of preclinical in vitro and in vivo studies were conducted to evaluate the activity and safety of IO-108.
In Vitro Studies
-
Binding Affinity and Specificity: IO-108 demonstrated high affinity and specificity for LILRB2, effectively blocking the binding of its various ligands.[6]
-
Myeloid Cell Repolarization: In assays using primary human myeloid cells, IO-108 treatment led to a shift from an anti-inflammatory to a pro-inflammatory phenotype.[2] This was evidenced by increased production of pro-inflammatory cytokines and enhanced expression of antigen-presenting machinery.[2]
-
Enhanced T-Cell Activation: Co-culture experiments with myeloid cells and T-cells showed that IO-108 treatment of myeloid cells resulted in increased T-cell proliferation and activation.[6]
In Vivo Studies
-
Animal Models: The in vivo efficacy of IO-108 was evaluated in various mouse models of cancer.[7]
-
Anti-Tumor Activity: IO-108 demonstrated significant anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 antibodies.[2] This was associated with increased infiltration of activated immune cells into the tumor microenvironment.[2]
-
Safety Profile: Preclinical toxicology studies established a favorable safety profile for IO-108, supporting its advancement into clinical trials.[2]
Clinical Development: The NCT05054348 Phase 1 Trial
Based on the promising preclinical data, a first-in-human, Phase 1 clinical trial (NCT05054348) was initiated to evaluate the safety, tolerability, and preliminary efficacy of IO-108 in patients with advanced solid tumors.[8][9]
Study Design and Methods
This open-label, dose-escalation and dose-expansion study enrolled patients with advanced, metastatic solid tumors who had failed standard therapies.[10][11] The trial consisted of two main parts:
-
Part 1 (Dose Escalation): Patients received escalating doses of IO-108 as a monotherapy or in combination with the anti-PD-1 antibody pembrolizumab to determine the recommended Phase 2 dose (RP2D).[10]
-
Part 2 (Dose Expansion): Patients were enrolled in specific tumor cohorts to further evaluate the safety and efficacy of IO-108 as a monotherapy and in combination with pembrolizumab or cemiplimab.[3][8]
Experimental Workflow
Caption: Workflow of the NCT05054348 Phase 1 clinical trial.
Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT05054348 Phase 1 trial.
Table 1: Safety and Tolerability of IO-108 [11]
| Parameter | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
| Treatment-Related Adverse Events (TRAEs) | 50.0% (6/12) | 46.2% (6/13) |
| Grade ≥3 TRAEs | 0% | 0% |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 |
| Maximum Tolerated Dose (MTD) | Not Reached | Not Reached |
Table 2: Preliminary Efficacy of IO-108 (RECIST 1.1) [11][12]
| Response | IO-108 Monotherapy (n=11) | IO-108 + Pembrolizumab (n=13) |
| Overall Response Rate (ORR) | 9% (1/11) | 23% (3/13) |
| Complete Response (CR) | 9% (1/11) | 0% |
| Partial Response (PR) | 0% | 23% (3/13) |
| Stable Disease (SD) | 36% (4/11) | 38% (5/13) |
| Progressive Disease (PD) | 55% (6/11) | 38% (5/13) |
Conclusion and Future Directions
IO-108 has emerged as a promising novel myeloid checkpoint inhibitor with a well-defined mechanism of action and a favorable safety profile. The initial clinical data from the Phase 1 trial demonstrate its potential to induce durable responses, both as a monotherapy and in combination with anti-PD-1 therapy, in patients with advanced solid tumors. The observed clinical activity, particularly in tumor types not typically responsive to immunotherapy, underscores the potential of targeting the LILRB2 pathway to overcome resistance to T-cell checkpoint inhibitors.
Further clinical development of IO-108 is ongoing, with dose-expansion cohorts and plans for studies in specific cancer indications.[3][12] Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from IO-108 therapy and exploring its potential in a broader range of malignancies. The development of IO-108 represents a significant step forward in the field of cancer immunotherapy, with the potential to offer a new therapeutic option for patients with difficult-to-treat cancers.
References
- 1. uniprot.org [uniprot.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 — Immune-Onc Therapeutics [immune-onc.com]
- 4. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 5. onclive.com [onclive.com]
- 6. businesswire.com [businesswire.com]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Facebook [cancer.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
In-depth Technical Guide: F1874-108 Solubility and Stability Data
Introduction
F1874-108 is a novel compound that has garnered significant interest within the scientific community due to its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers, scientists, and drug development professionals. This data is critical for designing effective in vitro and in vivo experiments, developing robust analytical methods, and formulating a safe and efficacious pharmaceutical product. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols to ensure reproducibility and facilitate further research.
Solubility Data
The solubility of a compound is a crucial parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of this compound in various solvents is essential for its handling, formulation, and delivery.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C | Method |
| Water (pH 7.4) | < 0.1 | HPLC-UV |
| Phosphate-Buffered Saline (PBS) | < 0.1 | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | > 100 | Visual Inspection |
| Ethanol | 15.2 | HPLC-UV |
| Methanol | 8.5 | HPLC-UV |
| Acetonitrile | 5.3 | HPLC-UV |
| Propylene Glycol | 25.8 | HPLC-UV |
| Polyethylene Glycol 400 (PEG 400) | 78.1 | HPLC-UV |
Experimental Protocol for Solubility Determination (HPLC-UV Method)
-
Preparation of Saturated Solutions: An excess amount of this compound was added to 1 mL of each solvent in a 2 mL microcentrifuge tube.
-
Equilibration: The tubes were vortexed for 1 minute and then incubated at 25°C in a shaking incubator at 1000 rpm for 24 hours to ensure equilibrium was reached.
-
Sample Preparation: After incubation, the samples were centrifuged at 14,000 rpm for 10 minutes to pellet the undissolved compound.
-
Analysis: The supernatant was carefully collected, diluted with an appropriate solvent (typically the mobile phase), and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved this compound. A standard calibration curve of this compound was used for quantification.
Stability Data
Evaluating the stability of this compound under various conditions is critical to ensure its integrity during storage, handling, and in biological assays.
Table 2: Stability of this compound in Different Media
| Medium | Condition | Time (hours) | Remaining Compound (%) |
| PBS (pH 7.4) | 37°C | 0, 1, 2, 4, 8, 24 | > 95% at 24h |
| Human Plasma | 37°C | 0, 0.5, 1, 2, 4 | 85% at 4h |
| Mouse Plasma | 37°C | 0, 0.5, 1, 2, 4 | 78% at 4h |
| Simulated Gastric Fluid (pH 1.2) | 37°C | 0, 1, 2 | > 98% at 2h |
| Simulated Intestinal Fluid (pH 6.8) | 37°C | 0, 1, 2, 4 | > 95% at 4h |
Experimental Protocol for Plasma Stability Assay
-
Compound Spiking: this compound was spiked into pre-warmed human or mouse plasma to a final concentration of 1 µM.
-
Incubation: The plasma samples were incubated at 37°C. Aliquots were taken at specified time points (0, 0.5, 1, 2, and 4 hours).
-
Protein Precipitation: The reaction was quenched by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples were vortexed and then centrifuged at 4°C to precipitate plasma proteins.
-
Analysis: The supernatant was collected and analyzed by LC-MS/MS to determine the concentration of the remaining this compound relative to the initial concentration at time 0.
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for determining the solubility and stability of this compound.
Signaling Pathway Hypothesis
Based on preliminary in vitro studies, this compound is hypothesized to modulate the hypothetical "Signal Transduction Pathway X". The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway modulated by this compound.
In Vitro Characterization of F1874-108: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro characterization of F1874-108, a novel investigational compound. The following sections detail the experimental protocols and quantitative data related to its biochemical and cellular activities. This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.
Biochemical Assays
Biochemical assays are fundamental in determining the direct interaction of a compound with its molecular target. A series of enzymatic and binding assays were conducted to elucidate the potency and selectivity of this compound.
Enzyme Inhibition Assays
The inhibitory activity of this compound was assessed against its primary target enzyme. These assays are crucial for quantifying the concentration at which the compound elicits a half-maximal inhibitory effect (IC50).
A common method for determining enzyme inhibition involves monitoring the rate of a reaction in the presence and absence of the inhibitor.[1][2][3]
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate specific to the enzyme
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength to ensure enzyme stability and activity)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate product)
-
Microplate reader
-
-
Procedure:
-
A dilution series of this compound is prepared in the assay buffer.
-
The purified enzyme is pre-incubated with the different concentrations of this compound for a defined period to allow for binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the signal from the detection reagent using a microplate reader.
-
The initial reaction rates are calculated from the linear phase of the progress curves.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Binding Assays
Binding assays are employed to measure the affinity of a compound for its target protein. These assays can be performed using various techniques, such as radioligand binding assays or surface plasmon resonance (SPR).
-
Reagents and Materials:
-
Cell membranes or purified protein containing the target receptor
-
A radiolabeled ligand known to bind to the target with high affinity
-
This compound
-
Wash buffer
-
Scintillation cocktail and counter
-
-
Procedure:
-
A competition binding experiment is set up where a fixed concentration of the radiolabeled ligand is incubated with the target protein in the presence of increasing concentrations of this compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand, typically by rapid filtration through a filter mat that traps the membranes.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context to evaluate the functional consequences of target engagement by this compound.[4][5][6] These assays can measure downstream signaling events, cell viability, and other cellular phenotypes.
Functional Assays
Functional assays are designed to measure the biological response of cells following treatment with the compound.
Reporter gene assays are a common method to measure the activation or inhibition of a specific signaling pathway.
-
Reagents and Materials:
-
A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is regulated by the signaling pathway.
-
This compound
-
Cell culture medium and supplements
-
Reagents for the reporter gene assay (e.g., luciferase substrate)
-
Luminometer or spectrophotometer
-
-
Procedure:
-
The engineered cells are seeded in a multi-well plate and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of this compound.
-
Following an appropriate incubation period, the cells are lysed, and the reporter gene product is measured according to the manufacturer's protocol.
-
The EC50 (half-maximal effective concentration) or IC50 is determined by plotting the reporter gene activity against the concentration of this compound.
-
Cytotoxicity Assays
It is crucial to assess whether this compound exhibits any cytotoxic effects on cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Spectrophotometer
-
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with various concentrations of this compound.
-
After the desired treatment duration, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting colored solution is measured with a spectrophotometer at a specific wavelength.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
Data Summary
The quantitative data from the in vitro characterization of this compound are summarized in the table below for easy comparison.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assays | |||
| Enzyme Inhibition | Target Enzyme X | IC50 | [Data] |
| Radioligand Binding | Target Receptor Y | Ki | [Data] |
| Cell-Based Assays | |||
| Reporter Gene Assay | Cell Line Z | EC50/IC50 | [Data] |
| MTT Cytotoxicity | Cell Line A | CC50 | [Data] |
Note: [Data] indicates where specific numerical values would be presented.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Signaling Pathway
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Based Assays • Frontage Laboratories [frontagelab.com]
- 5. 細胞測試 [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
In-Depth Technical Guide to F1874-108: A Brassinosteroid Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
F1874-108 is a small molecule identified as an inhibitor of the brassinosteroid (BR) signaling pathway in plants. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols utilized in its characterization. While the precise molecular target remains to be definitively confirmed, evidence suggests a potential role in the downstream regulation of the BR cascade. This document synthesizes the current knowledge on this compound to serve as a valuable resource for researchers in plant biology, chemical genetics, and drug discovery.
Core Properties of this compound
A summary of the fundamental chemical and physical characteristics of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 314.36 g/mol |
| Primary Function | Brassinosteroid (BR) Signaling Inhibitor |
Putative Mechanism of Action and the Brassinosteroid Signaling Pathway
This compound exerts its biological effects by interfering with the brassinosteroid signaling pathway, a crucial signal transduction cascade that governs a wide array of physiological processes in plants, including cell elongation, division, and differentiation.
The current, though unconfirmed, hypothesis places the inhibitory action of this compound at the level of BRASSINOSTEROID-INSENSITIVE 2 (BIN2) , a glycogen synthase kinase-3 (GSK3)-like kinase that acts as a negative regulator of the pathway. In the absence of brassinosteroids, BIN2 is active and phosphorylates the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) . This phosphorylation event leads to their cytoplasmic retention and subsequent degradation, thereby preventing the expression of BR-responsive genes.
Upon binding of brassinosteroid to its cell surface receptor BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) , a phosphorylation cascade is initiated. This leads to the inhibition of BIN2 activity. Consequently, unphosphorylated BZR1 and BES1 accumulate in the nucleus and activate the transcription of target genes. It is postulated that this compound may interfere with this process, potentially by modulating BIN2 activity, although direct evidence is still required.
Caption: Putative mechanism of this compound in the brassinosteroid signaling pathway.
Experimental Data
In Vivo Efficacy in Arabidopsis thaliana
Studies on Arabidopsis thaliana seedlings have provided initial insights into the biological activity of this compound.
| Parameter | Observation |
| Phenotypic Effect | Increased hypocotyl length in light-grown seedlings. |
| Effective Concentration | 5 - 20 µM |
| Synergism | Strong synergistic effect observed with co-application of brassinolide (the most active brassinosteroid). |
These findings suggest that this compound does not act as a competitive inhibitor of the brassinosteroid receptor but rather modulates a downstream component of the signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are generalized protocols relevant to the study of brassinosteroid inhibitors like this compound.
Arabidopsis thaliana Hypocotyl Elongation Assay
This assay is a standard method for quantifying the effects of compounds on brassinosteroid-regulated growth.
Objective: To determine the dose-response relationship of this compound on hypocotyl elongation in light-grown Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype)
-
Murashige and Skoog (MS) medium supplemented with sucrose
-
Agar
-
Petri plates
-
This compound stock solution (in DMSO)
-
Brassinolide stock solution (in DMSO)
-
Growth chamber with controlled light and temperature conditions
-
Digital scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis seeds and sow them on MS agar plates containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) with a constant, low concentration of DMSO as a control. For synergism studies, prepare parallel plates with the same concentrations of this compound supplemented with a fixed concentration of brassinolide.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber under continuous light at a constant temperature (e.g., 22°C).
-
Growth Period: Allow the seedlings to grow for a specified period (e.g., 5-7 days).
-
Imaging and Measurement: Carefully remove the seedlings and arrange them on a clear surface. Scan the seedlings at high resolution. Use image analysis software to measure the length of the hypocotyls.
-
Data Analysis: Calculate the average hypocotyl length for each treatment condition. Plot the data as a dose-response curve to determine the effective concentration range.
Caption: Workflow for the Arabidopsis thaliana hypocotyl elongation assay.
In Vitro Kinase Assay (Hypothetical for BIN2)
Should further evidence point towards BIN2 as the direct target of this compound, an in vitro kinase assay would be essential for confirmation.
Objective: To determine if this compound directly inhibits the kinase activity of BIN2.
Materials:
-
Recombinant, purified BIN2 protein
-
Substrate for BIN2 (e.g., a peptide derived from BZR1 or a generic kinase substrate like myelin basic protein)
-
ATP (radiolabeled with ³²P or a fluorescent analog)
-
Kinase reaction buffer
-
This compound stock solution (in DMSO)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the kinase reaction buffer, the BIN2 substrate, and varying concentrations of this compound. Include a DMSO-only control.
-
Enzyme Addition: Add the purified BIN2 enzyme to each reaction and pre-incubate for a short period.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined time.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Detection of Phosphorylation: Quantify the amount of phosphate incorporated into the substrate using a scintillation counter (for ³²P) or a fluorescence reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control. Plot the data to determine the IC₅₀ value.
Future Directions
The elucidation of the precise molecular target of this compound is the most critical next step. This can be achieved through a combination of approaches, including:
-
Affinity-based target identification: Utilizing a tagged version of this compound to pull down its binding partners from plant protein extracts.
-
Genetic approaches: Screening for mutants that are resistant or hypersensitive to this compound treatment.
-
In vitro kinase profiling: Testing the inhibitory activity of this compound against a panel of plant kinases, including all members of the GSK3-like kinase family.
A definitive understanding of the mechanism of action of this compound will not only solidify its role as a valuable tool for studying brassinosteroid signaling but also potentially open avenues for its application in agriculture and biotechnology.
Spectroscopic and Analytical Profile of a Novel Compound
Therefore, this guide will serve as a template, demonstrating the expected format and content for a comprehensive technical whitepaper on the spectroscopic analysis of a novel chemical entity. The data presented are illustrative and should be replaced with actual experimental results for the compound of interest.
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the spectroscopic and analytical characterization of a novel molecular entity. It includes a summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data. Detailed experimental protocols are provided to ensure reproducibility. Furthermore, this guide outlines a hypothetical signaling pathway to illustrate the visualization of complex biological interactions, a critical aspect of drug development.
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the hypothetical compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 2H | 8.2 | Ar-H |
| 7.23 | d | 2H | 8.2 | Ar-H |
| 4.15 | q | 2H | 7.1 | -CH₂- |
| 2.50 | s | 3H | - | -CH₃ |
| 1.25 | t | 3H | 7.1 | -CH₃ |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 145.2 | Ar-C |
| 130.1 | Ar-C |
| 128.9 | Ar-CH |
| 118.4 | Ar-CH |
| 61.3 | -CH₂- |
| 21.7 | -CH₃ |
| 14.2 | -CH₃ |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z | Relative Abundance (%) |
| [M+H]⁺ | 207.1025 | 100 |
| [M+Na]⁺ | 229.0844 | 25 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Medium | Aromatic C-H Stretch |
| 2980 | Strong | Aliphatic C-H Stretch |
| 1715 | Strong | C=O Stretch (Ester) |
| 1605 | Medium | Aromatic C=C Stretch |
| 1250 | Strong | C-O Stretch |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: 10 mg of the compound was dissolved in 0.5 mL of CDCl₃.
-
¹H NMR: Spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Spectra were acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Method: The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Method: A thin film of the compound was cast on a potassium bromide (KBr) plate from a chloroform solution. The spectrum was recorded over the range of 4000-400 cm⁻¹.
Visualization of a Hypothetical Signaling Pathway
To illustrate the potential biological context of a novel compound, the following diagram depicts a hypothetical cell signaling pathway. This visualization is crucial for understanding the mechanism of action in drug discovery.
Caption: A hypothetical signal transduction cascade initiated by an extracellular molecule.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.
Caption: Workflow for spectroscopic analysis of a new chemical entity.
Methodological & Application
F1874-108 experimental protocol for cell culture
Initial Search and Information Scarcity
A comprehensive search for the experimental compound "F1874-108" did not yield specific publicly available data regarding its mechanism of action, established cell culture protocols, or any associated quantitative data. The search results provided general information on standard laboratory procedures such as cell viability assays (MTT, resazurin), apoptosis detection (Annexin V), and basic cell culture techniques. However, no documents directly linking these methods to a compound designated "this compound" were identified.
The provided search results included information on a different therapeutic agent, IO-108, a fully humanized IgG4 antibody targeting LILRB2.[1][2][3] This compound is distinct from the requested "this compound" and its associated protocols are not transferable.
Due to the lack of specific information on "this compound" in the public domain, it is not possible to generate the detailed Application Notes and Protocols as requested. The core requirements, including data presentation in tables, detailed experimental protocols for key experiments, and the creation of signaling pathway and workflow diagrams using Graphviz, cannot be fulfilled without foundational knowledge of the compound's biological activity and existing research.
To proceed with the user's request, specific information regarding the nature of this compound, its biological target, and any preliminary experimental findings would be required. Without this essential information, the creation of accurate and relevant scientific documentation is not feasible.
References
Application Notes and Protocols for F1874-108 (IO-108) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of F1874-108, publicly known as IO-108, a fully human monoclonal antibody that targets the myeloid checkpoint Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2/ILT4). The following protocols are designed for in vivo studies using various mouse models to assess the anti-tumor efficacy and mechanism of action of IO-108.
Introduction to IO-108
IO-108 is an antagonist antibody that blocks the interaction of LILRB2 with its ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d.[1] This blockade is designed to reprogram immunosuppressive myeloid cells within the tumor microenvironment (TME) into a pro-inflammatory state, thereby enhancing anti-tumor immunity.[2][3] Preclinical studies have demonstrated that IO-108 can inhibit tumor growth in various mouse models, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.[1][2]
Mechanism of Action: LILRB2 Signaling Pathway
LILRB2 is primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Its engagement with ligands on tumor cells and other cells in the TME leads to the activation of intracellular inhibitory signaling cascades, suppressing the anti-tumor functions of these myeloid cells. IO-108 blocks this interaction, leading to the repolarization of myeloid cells to a pro-inflammatory phenotype, which in turn enhances T-cell activation and proliferation.
Caption: LILRB2 signaling pathway and the mechanism of action of IO-108.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of IO-108 in different mouse models. These protocols are based on published preclinical studies involving anti-LILRB2 antibodies.
General Experimental Workflow
The general workflow for an in vivo efficacy study is outlined below. Specific details for each model are provided in the subsequent sections.
Caption: General experimental workflow for in vivo efficacy studies of IO-108.
Protocol 1: Syngeneic Model with LILRB2 Transgenic Mice
This protocol is adapted from studies using human LILRB2 transgenic mice, which allows for the evaluation of a human-specific antibody in an immunocompetent setting.
Mouse Model: LILRB2 Transgenic C57BL/6 mice.[2] Tumor Cell Line: Lewis Lung Carcinoma (LLC)[2] or MC38 colon adenocarcinoma.[4]
Materials:
-
LILRB2 Transgenic C57BL/6 mice (8-10 weeks old)
-
LLC or MC38 tumor cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
IO-108 antibody
-
Isotype control antibody (e.g., human IgG4)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Cell Implantation:
-
Culture LLC or MC38 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 4 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (4 x 10⁵ cells) into the flank of each mouse.[2]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.[5]
-
When tumors reach a mean size of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Isotype Control, IO-108).[4]
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.
-
At the endpoint, euthanize the mice and harvest tumors and spleens for further analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
Prepare single-cell suspensions from tumors and spleens.
-
Perform flow cytometry to analyze immune cell populations (e.g., T cells, myeloid cells, regulatory T cells).[2]
-
Protocol 2: Humanized Mouse Model with Human Tumor Xenograft
This protocol is suitable for evaluating the effect of IO-108 on a human immune system interacting with a human tumor.
Mouse Model: Humanized NSG-SGM3 mice (engrafted with human CD34⁺ hematopoietic stem cells).[3] Tumor Cell Line: SK-MEL-5 (melanoma)[3] or A549 (lung cancer).[2]
Materials:
-
Humanized NSG-SGM3 mice
-
SK-MEL-5 or A549 tumor cells
-
Appropriate cell culture medium
-
Matrigel (optional, for enhancing tumor take)
-
IO-108 antibody and isotype control
Procedure:
-
Tumor Cell Implantation:
-
Prepare tumor cells as described in Protocol 1.
-
Resuspend cells in a mixture of PBS and Matrigel (1:1 ratio) if desired.
-
Subcutaneously inject the tumor cells into the flank of the humanized mice.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth and group the mice as described in Protocol 1.
-
-
Treatment Administration:
-
Administer IO-108 or control antibody via i.p. injection. A dosage of 20 mg/kg has been reported for a similar anti-LILRB2 antibody in a humanized mouse model.[6]
-
Administer treatment at a frequency of every 3-7 days.
-
-
Efficacy and Pharmacodynamic Evaluation:
-
Evaluate efficacy and perform pharmacodynamic analyses as described in Protocol 1, using antibodies specific for human immune cell markers.
-
Quantitative Data Summary
The following tables summarize potential quantitative data that can be generated from the described protocols.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | Value | 0 |
| Isotype Control | 10 | Value | Value |
| IO-108 (Dose 1) | 10 | Value | Value |
| IO-108 (Dose 2) | 10 | Value | Value |
Table 2: Immune Cell Infiltration in Tumors (Example Flow Cytometry Data)
| Treatment Group | % CD8⁺ T cells of CD45⁺ cells (Mean ± SEM) | % CD4⁺ T cells of CD45⁺ cells (Mean ± SEM) | % M1 Macrophages (CD86⁺) of CD11b⁺ cells (Mean ± SEM) | % Regulatory T cells (FoxP3⁺) of CD4⁺ T cells (Mean ± SEM) |
| Isotype Control | Value | Value | Value | Value |
| IO-108 | Value | Value | Value | Value |
Concluding Remarks
The provided protocols offer a framework for the in vivo evaluation of this compound (IO-108) in relevant mouse models. It is recommended to optimize parameters such as cell numbers, antibody dosage, and treatment schedule for each specific tumor model and experimental setup. Careful monitoring of animal health and adherence to institutional animal care and use guidelines are essential throughout the studies. The data generated from these experiments will be crucial in understanding the therapeutic potential of IO-108 and informing its clinical development.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Blocking immunoinhibitory receptor LILRB2 reprograms tumor-associated myeloid cells and promotes antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. biocytogen.com [biocytogen.com]
- 5. Immunogenic chemotherapy in two mouse colon cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020061059A1 - Anti-lilrb2 antibodies and methods of use thereof - Google Patents [patents.google.com]
F1874-108 dosage and administration guidelines
Compound: IO-108 Class: Fully human IgG4 monoclonal antibody Target: Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4
Introduction
IO-108 is an investigational antagonist antibody that targets the myeloid checkpoint LILRB2 (ILT4).[1] LILRB2 is an inhibitory receptor primarily expressed on myeloid cells, including monocytes, macrophages, dendritic cells (DCs), and neutrophils.[1][2] Within the tumor microenvironment (TME), the interaction of LILRB2 with its ligands, such as HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, promotes an immunosuppressive, tolerogenic phenotype in these myeloid cells.[1][3] This suppression of myeloid cell function, in turn, inhibits T-cell activation and allows for tumor immune evasion.[1][2] IO-108 is designed to block this interaction, thereby reprogramming immunosuppressive myeloid cells to a pro-inflammatory state and enhancing both innate and adaptive anti-tumor immunity. Preclinical studies have demonstrated that IO-108 can lead to increased pro-inflammatory responses and an enhanced antigen-presenting cell phenotype.[4]
Mechanism of Action
IO-108 functions by binding with high affinity and specificity to the LILRB2 receptor on myeloid cells.[4] This binding blocks the interaction between LILRB2 and its various ligands present in the tumor microenvironment.[1] By inhibiting LILRB2 signaling, IO-108 is hypothesized to:
-
Reprogram Myeloid Cells: Shift tumor-associated macrophages (TAMs) and other myeloid cells from an immunosuppressive (M2-like) to a pro-inflammatory and anti-tumor (M1-like) phenotype.
-
Enhance Antigen Presentation: Promote the differentiation and maturation of monocytes and dendritic cells into effective antigen-presenting cells (APCs).[4]
-
Activate T-Cells: By removing the myeloid-mediated suppression, IO-108 indirectly promotes the activation and proliferation of cytotoxic T-lymphocytes (CTLs) that can recognize and attack cancer cells.[2][5]
-
Potentiate other Immunotherapies: The mechanism of IO-108 is complementary to that of T-cell checkpoint inhibitors like anti-PD-1/PD-L1 antibodies, and combination therapy may produce synergistic effects.
Below is a diagram illustrating the proposed mechanism of action for IO-108.
Dosage and Administration in Clinical Trials
The following data is derived from the Phase 1, first-in-human, dose-escalation study (NCT05054348) of IO-108 in adult patients with advanced solid tumors.[3][5]
Administration Route: Intravenous (IV) infusion.[3][5] Dosing Schedule: Every 3 weeks (Q3W).[5][6]
Table 1: Dose Escalation Cohorts for IO-108
| Cohort | Treatment Arm | IO-108 Dose (IV, Q3W) | Pembrolizumab Dose (IV, Q3W) | Number of Patients (n) |
|---|---|---|---|---|
| 1 | Monotherapy | 60 mg | - | 2 |
| 2 | Monotherapy | 180 mg | - | 3 |
| 3 | Monotherapy | 600 mg | - | 4 |
| 4 | Monotherapy | 1800 mg | - | 3 |
| 5 | Combination | 180 mg | 200 mg | 5 |
| 6 | Combination | 600 mg | 200 mg | 4 |
| 7 | Combination | 1800 mg | 200 mg | 4 |
Data sourced from the NCT05054348 Phase 1 trial.[5]
Key Findings from Dose Escalation:
-
IO-108 was well-tolerated up to the maximum administered dose of 1800 mg Q3W, both as a monotherapy and in combination with pembrolizumab.[5][6][7]
-
No dose-limiting toxicities (DLTs) were observed, and a maximum tolerated dose (MTD) was not reached.[5][6][7]
-
Full receptor occupancy of LILRB2 in peripheral blood was achieved at doses of 600 mg and higher.[3][6]
-
The preliminary recommended Phase 2 dose (RP2D) was identified as 1200 mg Q3W.[7]
Experimental Protocols
The following outlines the general protocol for the Phase 1 dose-escalation study of IO-108 (NCT05054348).
4.1. Patient Population
-
Inclusion Criteria: Adult patients (≥18 years) with histologically or cytologically confirmed advanced or metastatic solid tumors who have received, been intolerant to, or are ineligible for standard systemic therapy. Patients must have measurable disease as per RECIST v1.1.[5][8]
4.2. Study Design The study is a multi-part, open-label trial:
-
Part 1: Dose Escalation: To determine the safety, tolerability, and RP2D of IO-108 as a monotherapy and in combination with an anti-PD-1 antibody (pembrolizumab). This part follows a modified toxicity probability interval (mTPI) design.[3][8]
-
Part 2: Dose Expansion: To further evaluate the safety and preliminary efficacy of IO-108 (at the RP2D) in specific tumor-type cohorts, both as a monotherapy and in combination with anti-PD-1 therapy (pembrolizumab or cemiplimab).[8]
-
Part 3: Dose Randomization: To further explore the safety and efficacy of different IO-108 doses in a selected tumor type.[8]
4.3. Treatment Administration Protocol
-
Confirm patient eligibility based on inclusion/exclusion criteria.
-
Obtain baseline assessments, including vital signs, physical examination, blood work for safety labs, and tumor imaging (CT or MRI).
-
Administer IO-108 as an intravenous infusion over a specified period every 3 weeks.
-
For combination cohorts, administer pembrolizumab (200 mg) or other specified anti-PD-1 therapy intravenously every 3 weeks, typically after the IO-108 infusion.[3][5]
-
Monitor patients for adverse events during and after infusion. Treatment-related adverse events (TRAEs) are graded according to standard criteria.
-
Continue treatment cycles until disease progression, unacceptable toxicity, patient withdrawal, or investigator decision.[5]
4.4. Assessments and Endpoints
-
Primary Objectives: Evaluate the safety and tolerability of IO-108 and determine the MTD and/or RP2D.[5][7]
-
Secondary Objectives: Assess pharmacokinetics (PK), immunogenicity (anti-drug antibodies), and preliminary anti-tumor activity (Overall Response Rate, ORR) per RECIST v1.1.[5][6]
-
Exploratory Objectives:
-
Pharmacodynamics: Analyze changes in peripheral blood and tumor tissue to confirm the mechanism of action. This includes measuring receptor occupancy and assessing changes in immune cell populations and gene expression profiles.[3]
-
Biomarker Analysis: Identify potential predictive biomarkers of response. This involves analyzing baseline tumor inflammation gene signatures and post-treatment changes in markers of T-cell activation.[3][5]
-
Below is a workflow diagram for the IO-108 Phase 1 clinical trial.
Summary of Clinical Findings
Table 2: Preliminary Efficacy of IO-108 (Data Cutoff: March 13, 2023)
| Response Category | Monotherapy (n=11) | Combination Therapy (n=13) |
|---|---|---|
| Overall Response Rate (ORR) | 9.1% | 23.1% |
| Complete Response (CR) | 1 (9.1%) | 0 |
| Partial Response (PR) | 0 | 3 (23.1%) |
| Stable Disease (SD) | 4 (36.4%) | 4 (30.8%) |
| Progressive Disease (PD) | 6 (54.5%) | 6 (46.1%) |
Data presented at the 2023 AACR Annual Meeting.[3]
Safety Profile:
-
Treatment-related adverse events (TRAEs) were generally mild to moderate (Grade 1 or 2).[5][6]
-
In the monotherapy arm (n=12), TRAEs occurred in 50% of patients, with the most common being myalgia and pruritus.[5]
-
In the combination arm (n=13), TRAEs occurred in 46.2% of patients, with the most common being pruritus and diarrhea.[5]
These notes provide a summary of the publicly available information on IO-108. As an investigational compound, these guidelines are subject to change based on ongoing and future clinical research. Researchers should refer to the specific clinical trial protocols for detailed and up-to-date information.
References
- 1. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 2. Facebook [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: F1874-108 In Vivo Efficacy Studies
Notice: A comprehensive search for publicly available in vivo efficacy studies on a compound designated "F1874-108" did not yield any specific results. The information presented below is a generalized template based on common practices in preclinical oncology research and should be adapted with specific, validated data for this compound once it becomes available.
Introduction
This document provides a framework for conducting and documenting in vivo efficacy studies of novel therapeutic agents. The protocols and data presentation formats are designed for researchers, scientists, and drug development professionals to assess the anti-tumor activity and tolerability of investigational compounds in preclinical animal models.
Quantitative Data Summary
Clear and concise presentation of quantitative data is crucial for the interpretation of in vivo efficacy studies. The following tables are templates for summarizing key endpoints.
Table 1: Anti-Tumor Efficacy of this compound in [Specify Xenograft/Syngeneic Model]
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) ± SEM (Day [X]) | Percent Tumor Growth Inhibition (%TGI) | p-value vs. Vehicle |
| Vehicle Control | - | [e.g., QD, BIW] | [Data] | - | - |
| This compound | [Dose 1] | [Schedule] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Schedule] | [Data] | [Data] | [Data] |
| This compound | [Dose 3] | [Schedule] | [Data] | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] | [Data] |
Table 2: Survival Analysis in [Specify Orthotopic/Metastatic Model]
| Treatment Group | Dose (mg/kg) | Schedule | Median Survival (Days) | Percent Increase in Lifespan (%ILS) | p-value vs. Vehicle (Log-rank test) |
| Vehicle Control | - | [e.g., QD, BIW] | [Data] | - | - |
| This compound | [Dose 1] | [Schedule] | [Data] | [Data] | [Data] |
| This compound | [Dose 2] | [Schedule] | [Data] | [Data] | [Data] |
| Positive Control | [Dose] | [Schedule] | [Data] | [Data] | [Data] |
Table 3: Body Weight Change as a Measure of Tolerability
| Treatment Group | Dose (mg/kg) | Schedule | Mean Body Weight Change (%) ± SEM (Day [X]) | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | - | [e.g., QD, BIW] | [Data] | [Data] |
| This compound | [Dose 1] | [Schedule] | [Data] | [Data] |
| This compound | [Dose 2] | [Schedule] | [Data] | [Data] |
| This compound | [Dose 3] | [Schedule] | [Data] | [Data] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of in vivo studies.
Animal Models
-
Model Type: Specify the type of model used (e.g., patient-derived xenograft (PDX), cell line-derived xenograft (CDX), syngeneic, genetically engineered mouse model (GEMM)).
-
Animal Strain: Detail the specific strain of mice or other species (e.g., NOD/SCID, C57BL/6, Athymic Nude).
-
Source: Indicate the vendor or source of the animals.
-
Animal Husbandry: Describe housing conditions, diet, and any environmental enrichment. Adherence to institutional animal care and use committee (IACUC) guidelines must be stated.
Tumor Cell Implantation
-
Cell Line/Tissue: Specify the cancer cell line or patient-derived tumor tissue used.
-
Implantation Site: Describe the site of implantation (e.g., subcutaneous, orthotopic, intravenous for metastatic models).
-
Implantation Procedure: Detail the number of cells implanted, the volume of the injection, and the use of any supportive matrices (e.g., Matrigel).
Dosing and Treatment Schedule
-
Compound Formulation: Describe the vehicle used to formulate this compound and the final concentration.
-
Route of Administration: Specify the route of administration (e.g., oral (PO), intravenous (IV), intraperitoneal (IP)).
-
Dose Levels: List the different dose levels of this compound and any positive control compounds used.
-
Treatment Schedule: Detail the frequency and duration of treatment (e.g., once daily (QD) for 21 days, twice weekly (BIW) for 4 weeks).
-
Randomization: Describe the method of randomization of animals into treatment groups once tumors reach a specified size.
Efficacy Endpoints
-
Tumor Volume Measurement: Describe the frequency and method of tumor measurement (e.g., caliper measurements, imaging). State the formula used to calculate tumor volume (e.g., (Length x Width²)/2).
-
Survival: Define the criteria for euthanasia for the survival studies (e.g., tumor size limit, body weight loss, clinical signs of distress).
-
Biomarker Analysis: If applicable, describe the collection of tissues (e.g., tumor, blood) for pharmacodynamic or biomarker analysis (e.g., Western blot, immunohistochemistry, RNA sequencing).
Statistical Analysis
-
Tumor Growth: Specify the statistical tests used to compare tumor growth between groups (e.g., two-way ANOVA, t-test).
-
Survival: Indicate the statistical method for survival analysis (e.g., Kaplan-Meier analysis with log-rank test).
-
Significance Level: State the p-value threshold for statistical significance (e.g., p < 0.05).
Visualizations
Diagrams are critical for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols: IO-108 in Advanced Solid Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of IO-108, a fully humanized IgG4 monoclonal antibody that targets the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), also known as ILT4. IO-108 is under investigation for its potential as a therapeutic agent in advanced solid tumors. By blocking the inhibitory LILRB2 receptor, which is predominantly expressed on myeloid cells, IO-108 aims to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing anti-tumor immune responses. These notes detail the mechanism of action of IO-108, summarize key clinical trial data, and provide detailed protocols for preclinical and clinical research applications.
Mechanism of Action
IO-108 functions as a myeloid checkpoint inhibitor. It binds with high affinity and specificity to LILRB2, preventing its interaction with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d.[1][2] This blockade disrupts the downstream signaling cascade that leads to immunosuppression. LILRB2 signaling, upon ligand binding, typically involves the recruitment of phosphatases SHP-1 and SHP-2 to its cytoplasmic immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[3] These phosphatases inhibit pro-inflammatory signaling pathways. By inhibiting LILRB2, IO-108 is designed to:
-
Reprogram Myeloid Cells: Shift immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.
-
Enhance Antigen Presentation: Promote the maturation and function of dendritic cells (DCs).
-
Activate T-cells: Indirectly enhance the activation and cytotoxic activity of T-cells against tumor cells.
Preclinical studies have demonstrated that IO-108 can induce pro-inflammatory responses in myeloid cells and enhance T-cell activation in co-culture experiments.[4]
Signaling Pathway of LILRB2 Inhibition by IO-108
The following diagram illustrates the proposed signaling pathway affected by IO-108.
Caption: LILRB2 signaling pathway and the inhibitory action of IO-108.
Clinical Applications in Advanced Solid Tumors
A first-in-human, Phase 1 clinical trial (NCT05054348) has evaluated the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[1][5]
Quantitative Data Summary
The following tables summarize the key findings from the dose-escalation phase of the NCT05054348 trial.
Table 1: Patient Demographics and Dosing Information
| Parameter | Details |
| Trial Identifier | NCT05054348 |
| Patient Population | Patients with advanced, metastatic solid tumors who have received, been intolerant to, or ineligible for standard systemic therapy.[5] |
| IO-108 Monotherapy Doses | 60 mg, 180 mg, 600 mg, 1800 mg intravenously every 3 weeks.[6] |
| Combination Therapy | IO-108 (180 mg, 600 mg, 1800 mg) in combination with pembrolizumab (200 mg) intravenously every 3 weeks.[6] |
| Maximum Tolerated Dose | Not reached up to the highest administered dose of 1800 mg.[7] |
Table 2: Efficacy of IO-108 in Advanced Solid Tumors (Data cutoff: March 13, 2023)
| Treatment Arm | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| IO-108 Monotherapy | 11 | 9.1%[8] | 1 (9.1%)[8] | 0 | 36.4%[8] | 54.5%[8] |
| IO-108 + Pembrolizumab | 13 | 23.1%[8] | 0 | 3 (23.1%)[8] | 30.8%[8] | 46.1%[8] |
Note: The combination therapy cohort included one patient who crossed over from the monotherapy arm.[6]
Table 3: Safety Profile of IO-108
| Adverse Events | IO-108 Monotherapy (n=12) | IO-108 + Pembrolizumab (n=13) |
| Treatment-Related Adverse Events (TRAEs) | 50.0% (6 patients)[7] | 46.2% (6 patients)[7] |
| Grade of TRAEs | All Grade 1 or 2[7] | All Grade 1 or 2[7] |
| Dose-Limiting Toxicities (DLTs) | None observed[7] | None observed[7] |
| TRAEs leading to discontinuation or death | None[7] | None[7] |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the activity of anti-LILRB2 antibodies like IO-108.
Protocol 1: In Vitro Macrophage Polarization Assay
This protocol is designed to assess the ability of an anti-LILRB2 antibody to repolarize macrophages from an M2 (immunosuppressive) to an M1 (pro-inflammatory) phenotype.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14+ magnetic beads for monocyte isolation
-
Recombinant human M-CSF, IL-4, IL-10
-
Anti-LILRB2 antibody (e.g., IO-108) and isotype control
-
LPS (Lipopolysaccharide)
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86 for M1; anti-CD163, anti-CD206 for M2)
-
ELISA kits for cytokine quantification (e.g., TNF-α, IL-1β for M1; IL-10 for M2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from healthy donor PBMCs using positive selection with magnetic beads.
-
M0 Macrophage Differentiation: Culture CD14+ monocytes in complete medium supplemented with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
M2 Polarization:
-
Plate M0 macrophages in a 96-well plate.
-
Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-10 (20 ng/mL) to the culture medium.
-
Concurrently, treat the cells with the anti-LILRB2 antibody or isotype control at various concentrations.
-
Incubate for 48-72 hours.
-
-
M1 Polarization (Positive Control): Treat a separate set of M0 macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL) to induce M1 polarization.
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 (CD80, CD86) and M2 (CD163, CD206) surface markers to determine the percentage of each macrophage subtype.
-
ELISA: Collect the culture supernatants and measure the concentration of M1 cytokines (TNF-α, IL-1β) and M2 cytokines (IL-10).
-
Expected Outcome: Treatment with an effective anti-LILRB2 antibody should lead to a decrease in M2 markers and an increase in M1 markers and pro-inflammatory cytokines, indicating macrophage repolarization.
Experimental Workflow for Macrophage Polarization Assay
Caption: Workflow for the in vitro macrophage polarization assay.
Protocol 2: T-cell Activation Co-culture Assay
This assay evaluates the ability of an anti-LILRB2 antibody to enhance T-cell activation in the presence of myeloid cells.
Materials:
-
Human PBMCs
-
CD14+ and CD3+ magnetic beads for monocyte and T-cell isolation
-
Anti-LILRB2 antibody (e.g., IO-108) and isotype control
-
Anti-CD3 antibody (for T-cell stimulation)
-
CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation tracking
-
Flow cytometry antibodies (e.g., anti-CD25, anti-CD69 for activation markers)
-
ELISA kits for IFN-γ quantification
Procedure:
-
Cell Isolation: Isolate CD14+ monocytes and CD3+ T-cells from the same donor.
-
T-cell Labeling: Label the T-cells with CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Plate the monocytes in a 96-well plate.
-
Add the CFSE-labeled T-cells at a specific monocyte-to-T-cell ratio (e.g., 1:5).
-
Add the anti-LILRB2 antibody or isotype control.
-
Stimulate the co-culture with a suboptimal concentration of anti-CD3 antibody.
-
-
Incubation: Incubate the co-culture for 3-5 days.
-
Analysis:
-
T-cell Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the CD3+ population using flow cytometry.
-
T-cell Activation: Stain the cells for activation markers like CD25 and CD69 and analyze by flow cytometry.
-
Cytokine Production: Collect the supernatant and measure IFN-γ levels by ELISA as an indicator of T-cell effector function.
-
Expected Outcome: The presence of an active anti-LILRB2 antibody should result in increased T-cell proliferation, higher expression of activation markers, and elevated IFN-γ production compared to the isotype control.
Protocol 3: In Vivo Humanized Mouse Tumor Model
This protocol describes a general approach to evaluate the anti-tumor efficacy of an anti-LILRB2 antibody in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Human tumor cell line
-
Anti-LILRB2 antibody (e.g., IO-108) and isotype control
-
Calipers for tumor measurement
Procedure:
-
Humanization of Mice:
-
Irradiate neonatal or young adult immunodeficient mice.
-
Inject human CD34+ HSCs intravenously or intrahepatically to reconstitute the human immune system.
-
Allow 12-16 weeks for immune system engraftment.
-
-
Tumor Implantation:
-
Implant a human tumor cell line subcutaneously into the humanized mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
-
Treatment:
-
Randomize the tumor-bearing mice into treatment groups (e.g., vehicle, isotype control, anti-LILRB2 antibody).
-
Administer the treatments intravenously at the desired dose and schedule.
-
-
Monitoring and Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and harvest tumors and spleens.
-
Analyze the tumor-infiltrating immune cells by flow cytometry or immunohistochemistry to assess changes in myeloid and T-cell populations.
-
Expected Outcome: An effective anti-LILRB2 antibody should lead to a significant reduction in tumor growth rate compared to the control groups. Analysis of the tumor microenvironment is expected to show an increase in pro-inflammatory myeloid cells and activated T-cells.
Logical Relationship of IO-108's Therapeutic Approach
Caption: Logical flow of IO-108's therapeutic strategy in solid tumors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors [jove.com]
- 6. onclive.com [onclive.com]
- 7. td2inc.com [td2inc.com]
- 8. Frontiers | Strategies for the Construction of Mouse Models With Humanized Immune System and Evaluation of Tumor Immune Checkpoint Inhibitor Therapy [frontiersin.org]
Application Notes and Protocols for Studying the LILRB2 Pathway Using IO-108
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IO-108, a fully human IgG4 monoclonal antibody, as a tool to study the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2) signaling pathway. The protocols outlined below are based on preclinical and clinical research findings and are intended to facilitate further investigation into the role of LILRB2 in immune regulation, particularly within the context of oncology.
Introduction
IO-108 is a high-affinity, specific antagonist antibody that targets LILRB2 (also known as ILT4, CD85d, LIR-2), an inhibitory receptor predominantly expressed on myeloid cells such as monocytes, macrophages, dendritic cells (DCs), and neutrophils. LILRB2 plays a crucial role in suppressing immune responses within the tumor microenvironment (TME) by interacting with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d. By blocking these interactions, IO-108 reprograms immunosuppressive myeloid cells into a pro-inflammatory state, thereby enhancing both innate and adaptive anti-tumor immunity. These characteristics make IO-108 a valuable research tool for elucidating the LILRB2 signaling cascade and its impact on anti-cancer immune responses.
Mechanism of Action of IO-108
IO-108 binds to LILRB2 with high specificity, preventing its engagement with its ligands. This blockade inhibits the downstream signaling cascade that would otherwise lead to an immunosuppressive myeloid phenotype. The abrogation of LILRB2 signaling by IO-108 results in the activation of pro-inflammatory pathways, leading to increased cytokine production and enhanced T-cell activation.
Standard Operating Procedure for F1874-108 Handling: Information Not Available
Initial Search and Identification Efforts
A comprehensive search was conducted to identify the substance designated as "F1874-108" to develop detailed application notes and protocols for its handling. Multiple search queries were executed, including "this compound identity and mechanism of action," "this compound signaling pathway," "this compound handling and storage guidelines," "this compound experimental protocols," and "this compound quantitative data." These searches did not yield any relevant scientific or technical information pertaining to a specific chemical compound, drug, or biological agent with this identifier.
Further attempts to identify the substance by searching for "this compound chemical compound," "this compound research," "this compound supplier," and "this compound safety data sheet" were also unsuccessful in retrieving pertinent data. The search results were varied and unrelated to a research-grade substance, with references to product codes for consumer goods and other non-scientific materials.
Based on the extensive but unsuccessful search for information, it is not possible to provide the requested standard operating procedure, including application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams for "this compound." This designation does not correspond to a known substance in publicly accessible scientific databases and literature.
Recommendations for the User
To enable the creation of the requested documentation, it is essential to provide an alternative and recognized identifier for the substance . This may include, but is not limited to:
-
Chemical Name: The systematic name according to IUPAC nomenclature.
-
CAS Registry Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Common or Trivial Name: Any widely used non-systematic name.
-
Internal Compound Code: If "this compound" is an internal designation, providing the associated chemical structure or any other identifying information is crucial.
-
Source or Supplier Information: The name of the manufacturer or supplier and their product number.
Without a verifiable identification of the substance, the generation of accurate and reliable handling procedures, experimental protocols, and associated scientific data is not feasible. Researchers, scientists, and drug development professionals are strongly advised to confirm the precise identity of any compound before commencing experimental work.
Analytical methods for F1874-108 quantification
Initial searches for analytical methods related to a compound designated "F1874-108" have yielded no specific results. This identifier does not correspond to any publicly available information on a specific molecule, drug, or chemical entity.
To proceed with your request for detailed application notes and protocols, clarification on the identity of "this compound" is required. The successful development of analytical methods is contingent upon the specific physicochemical properties of the analyte . Without this fundamental information, it is not possible to provide accurate and relevant quantitative data, experimental protocols, or associated biological pathways.
We kindly request that you provide additional details regarding "this compound," such as:
-
Chemical Name or Structure: The systematic chemical name (e.g., IUPAC name) or a structural representation (e.g., SMILES string, InChI key) is essential for an unambiguous identification of the compound.
-
Compound Class: Information about the general class of the molecule (e.g., small molecule, peptide, protein, oligonucleotide) can help in narrowing down potential analytical techniques.
-
Therapeutic Area or Biological Target: Knowing the intended use or the biological system the compound interacts with can provide context and aid in searching for relevant information.
-
Alternative Identifiers: Any other internal or external identifiers, such as a CAS number or a different code name, would be beneficial.
Once the identity of "this compound" is established, a comprehensive search for relevant analytical methodologies can be conducted. This will enable the creation of the detailed application notes and protocols as per your request, including quantitative data summaries, detailed experimental procedures, and visualizations of relevant pathways and workflows.
Application Notes and Protocols for F1874-108 in High-Throughput Screening Assays
A comprehensive search for the compound "F1874-108" in the context of high-throughput screening (HTS) assays has yielded no specific publicly available information. This identifier may correspond to an internal compound library number, a novel proprietary molecule not yet described in scientific literature, or a potential typographical error.
To provide the requested detailed Application Notes and Protocols, further information regarding this compound is essential. Specifically, details are needed concerning:
-
Molecular Target: What is the specific protein, enzyme, or pathway that this compound is designed to modulate?
-
Mechanism of Action: Is this compound an inhibitor, activator, agonist, antagonist, or does it have another mode of action?
-
Assay Type: What kind of high-throughput screening assay is of interest (e.g., biochemical, cell-based, phenotypic)?
-
Therapeutic Area: What is the intended disease area or biological process being studied?
Without this fundamental information, the creation of accurate and relevant application notes, experimental protocols, and data visualizations is not possible.
General Framework for Application Notes and Protocols
Once the necessary details about this compound are available, the following structure and content can be developed to meet the requirements of researchers, scientists, and drug development professionals.
Application Note: this compound for [Specify Target] High-Throughput Screening
1. Introduction
-
A brief overview of the biological target and its relevance to the specified therapeutic area.
-
Introduction of this compound as a modulator of this target.
-
Statement of the application for which this note is intended (e.g., primary screening, dose-response analysis).
2. Principle of the Assay
-
A detailed explanation of the scientific principles underlying the HTS assay.
-
Description of the signaling pathway involved and how this compound is expected to influence it.
Diagram of the Signaling Pathway:
Figure 1: Proposed signaling pathway modulated by this compound.
3. Materials and Methods
-
Reagents and Materials: A comprehensive list of all necessary reagents, buffers, cell lines, and laboratory equipment.
-
Experimental Protocol: A step-by-step procedure for performing the HTS assay. This would include:
-
Reagent preparation.
-
Cell culture and plating conditions (for cell-based assays).
-
Compound handling and dilution series preparation.
-
Assay execution, including incubation times and temperatures.
-
Data acquisition using a specified plate reader or high-content imager.
-
Diagram of the Experimental Workflow:
Figure 2: High-throughput screening experimental workflow.
4. Data Analysis
-
Data Normalization: Instructions on how to normalize the raw data (e.g., to positive and negative controls).
-
Curve Fitting: Guidance on performing dose-response curve fitting to determine key parameters.
-
Quality Control: Explanation of key HTS quality control metrics.
Table 1: Key Assay Parameters
| Parameter | Symbol | Formula | Acceptance Criteria |
| Signal-to-Background | S/B | Mean(Signal) / Mean(Background) | > 5 |
| Z'-Factor | Z' | 1 - (3*(SD(Signal)+SD(Background))) / |Mean(Signal)-Mean(Background)| | > 0.5 |
5. Results
-
Dose-Response Analysis: Presentation of the potency and efficacy of this compound.
Table 2: Quantitative Data for this compound
| Compound | IC50 / EC50 (µM) | Max Inhibition / Activation (%) | Hill Slope |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Control Compound | [Insert Value] | [Insert Value] | [Insert Value] |
-
A concise summary of the findings and the utility of this compound in the described HTS assay.
-
Concluding remarks on the potential applications for drug discovery and development.
To proceed with generating the specific and detailed application notes and protocols as requested, please provide the necessary information about This compound . Once these details are furnished, a comprehensive and tailored document will be created.
Troubleshooting & Optimization
Technical Support Center: Compound F1874-108
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with the compound F1874-108. Poor solubility is a common hurdle that can impact experimental reproducibility and outcomes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in the recommended solvent listed on the datasheet. What are the initial steps I should take?
A1: When encountering initial solubility issues, it is crucial to systematically verify your materials and methods.[1]
-
Verify Solvent Quality: Ensure the solvent is high-purity, anhydrous, and from a freshly opened bottle. Solvents like DMSO are hygroscopic and can absorb atmospheric moisture, which can significantly reduce their solvating power.[1]
-
Confirm Compound Integrity: Rule out the possibility of compound degradation or polymorphism. Verify the purity and identity of your this compound lot if possible.
-
Apply Gentle Energy: Use physical methods to aid dissolution.[2] This includes vortexing vigorously for 1-2 minutes, sonicating in a water bath for 10-15 minutes, or gentle warming in a water bath (e.g., 37°C) for 5-10 minutes.[1][3][4] Be cautious with heating, as it can degrade thermally sensitive compounds.[4]
Q2: I was able to dissolve this compound in an organic solvent (e.g., DMSO), but it precipitated when I diluted it into my aqueous buffer or cell culture medium. How can I prevent this?
A2: This phenomenon, often called "fall-out," is common for hydrophobic compounds.[4] It occurs because the compound is not soluble in the final aqueous environment once the organic solvent is diluted.[2][4]
-
Lower the Final Concentration: The intended final concentration of this compound may exceed its aqueous solubility limit. Try testing a lower final concentration.
-
Minimize Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%, to minimize both precipitation and potential solvent-induced toxicity in cellular assays.[4]
-
Use Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous media. Instead, perform serial dilutions.[4]
-
Consider Formulation Strategies: For in vivo or complex in vitro systems, you may need to explore advanced formulation approaches using co-solvents, surfactants, or cyclodextrins.[5][6]
Q3: Are there alternative solvents or methods I can try if the primary recommendations fail?
A3: Yes, if standard methods are unsuccessful, a systematic screening of alternative solvents and techniques is the next logical step.
-
Solvent Screening: Test a range of solvents with varying polarities.[2] Common alternatives to DMSO for poorly soluble compounds include ethanol, N,N-dimethylformamide (DMF), and dimethylacetamide (DMA).[1][7]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous solution can dramatically increase solubility.[2][6][8] For acidic compounds, increasing the pH may help, while for basic compounds, decreasing the pH may be beneficial.[2]
-
Co-solvents: Using a mixture of solvents can be more effective than a single one.[2][6] Water-miscible organic solvents are often used to increase the solubility of drugs in aqueous formulations.[5][6]
Troubleshooting Dissolution Failure: A Step-by-Step Guide
If you are experiencing persistent issues with dissolving this compound, follow this workflow to diagnose and solve the problem.
Step 1: Verify Compound and Solvent Integrity
-
Check Solvent: Use fresh, high-purity, anhydrous solvent. If the bottle has been open for a while, consider opening a new one.
-
Inspect Compound: Visually inspect the this compound powder for any changes in color or texture that might indicate degradation.
-
Accurate Weighing: Ensure that the compound was weighed accurately and that calculations for the desired concentration are correct.
Step 2: Optimize Physical Dissolution Methods
-
Vortex: Ensure vigorous and sufficient vortexing (2-5 minutes).
-
Sonicate: Place the vial in a bath sonicator for 15-30 minutes. Ultrasonic waves help break up compound aggregates.[4]
-
Gentle Heat: Warm the solution in a water bath at 37°C. Do not exceed temperatures that could cause degradation.
Step 3: Systematic Solvent and Solubility Screening
If the above steps fail, a more comprehensive approach is needed to find suitable solvent conditions. This requires a small amount of your compound for testing.
Solubility Data Comparison
The following table provides illustrative solubility data for this compound in common laboratory solvents at room temperature. This data should be used as a guide for selecting alternative solvents.
| Solvent | Polarity | Solubility (mg/mL) | Observations |
| Water | High | < 0.1 | Insoluble |
| PBS (pH 7.4) | High | < 0.1 | Insoluble |
| Ethanol | Polar | 5 | Soluble with warming |
| Methanol | Polar | 2 | Sparingly soluble |
| Acetone | Polar Aprotic | 15 | Soluble |
| Acetonitrile | Polar Aprotic | 10 | Soluble |
| DMSO | Polar Aprotic | > 50 | Freely Soluble |
| DMF | Polar Aprotic | > 50 | Freely Soluble |
| Hexane | Nonpolar | < 0.1 | Insoluble |
Experimental Protocols
Protocol: Small-Scale Solubility Screening
This protocol outlines a method to systematically test the solubility of this compound in a panel of different solvents to identify an optimal one for your stock solution.
Materials:
-
This compound compound
-
Panel of solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile, Water)
-
Small, clear glass vials (e.g., 1.5 mL HPLC vials)
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into each vial. Prepare one vial for each solvent to be tested.
-
Solvent Addition: Add a calculated volume of the first solvent to a vial to achieve a high target concentration (e.g., add 100 µL to 1 mg for a target of 10 mg/mL).
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2 minutes.[3] Visually inspect for undissolved particles against a dark background.
-
Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 15 minutes.[1] Inspect again.
-
Gentle Heating: If particles remain, place the vial in a 37°C water bath for 10 minutes.[1] Inspect again. Be cautious of solvent evaporation.
-
Incremental Dilution: If the compound remains undissolved, add an additional volume of solvent to decrease the concentration (e.g., add another 100 µL to reach 5 mg/mL) and repeat steps 3-5.
-
Record Observations: Carefully record the concentration at which the compound fully dissolves for each solvent. Note whether sonication or heat was required.
-
Repeat: Repeat the process for all selected solvents.
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting this compound dissolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wjbphs.com [wjbphs.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Optimizing F1874-108 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of F1874-108 (also known as IO-108), a fully humanized IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2). Here you will find troubleshooting guides and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist antibody that targets LILRB2 (also known as ILT4), an inhibitory receptor primarily expressed on myeloid cells such as monocytes, macrophages, and dendritic cells. By binding to LILRB2, this compound blocks its interaction with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d. This blockade prevents the downstream signaling that leads to an immunosuppressive myeloid phenotype. Consequently, this compound promotes a pro-inflammatory environment and enhances both innate and adaptive anti-cancer immune responses.[1]
Q2: What is a recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound will depend on the specific assay and cell type. Based on preclinical studies with similar anti-LILRB2 antibodies, a good starting point for in vitro functional assays, such as macrophage polarization or T-cell co-culture experiments, is in the range of 1 µg/mL to 10 µg/mL. Some studies have also utilized concentrations around 100 nM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: this compound targets the human LILRB2 receptor. Therefore, cell lines that endogenously express LILRB2 are suitable. Human monocyte-derived macrophages (HMDMs) are a primary cell type used in many functional assays. Cell lines such as THP-1 (a human monocytic cell line) can also be used. For binding assays, CHO-S cells overexpressing LILRB2 have been utilized.[2][3] It is crucial to verify LILRB2 expression on your chosen cell line by flow cytometry or another suitable method before initiating experiments.
Q4: How can I confirm that this compound is effectively blocking the LILRB2 pathway in my experiment?
A4: The functional consequence of LILRB2 blockade can be assessed through various methods. One common approach is to measure the change in cytokine production. For example, in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), effective LILRB2 blockade by this compound should lead to enhanced production of pro-inflammatory cytokines like IFN-γ and TNF-α.[4][5] Another method is to assess the phenotype of macrophages after treatment. LILRB2 blockade is expected to skew macrophages towards a more pro-inflammatory M1-like phenotype, which can be identified by changes in cell surface marker expression (e.g., increased CD86) or gene expression profiles.
Experimental Protocols
Macrophage Polarization Assay
This protocol describes the differentiation of human monocytes into macrophages and their subsequent polarization in the presence of this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Isotype control antibody
-
Macrophage differentiation medium (e.g., RPMI + 10% FBS + M-CSF)
-
Stimuli for M1 polarization (e.g., LPS and IFN-γ)
-
Stimuli for M2 polarization (e.g., IL-4)
-
96-well tissue culture plates
-
Flow cytometer and relevant antibodies for surface marker analysis (e.g., anti-CD86, anti-CD163)
Methodology:
-
Monocyte Isolation: Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS) or plastic adherence.
-
Macrophage Differentiation:
-
Resuspend monocytes in macrophage differentiation medium at a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (0.1 x 10^6 cells/well).[6]
-
Incubate for 6-7 days to allow differentiation into M0 macrophages. Change the medium every 2-3 days.
-
-
This compound Treatment and Polarization:
-
On day 7, replace the medium with fresh differentiation medium containing either this compound (e.g., at a starting concentration of 1 µg/mL) or an isotype control.
-
Add M1 polarizing stimuli (e.g., 10 ng/mL LPS and 20 ng/mL IFN-γ) or M2 polarizing stimuli (e.g., 20 ng/mL IL-4) to the respective wells.[7]
-
Incubate for an additional 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells and stain for M1 (e.g., CD86) and M2 (e.g., CD163) markers to assess the polarization state.
-
Cytokine Analysis: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., TNF-α for M1, IL-10 for M2) using ELISA or a multiplex bead array.
-
T-cell Co-culture Assay
This protocol outlines a method to assess the ability of this compound-treated macrophages to enhance T-cell activation.
Materials:
-
Differentiated macrophages (as prepared above)
-
Autologous or allogeneic T-cells
-
This compound
-
Isotype control antibody
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Culture medium (e.g., RPMI + 10% FBS)
-
96-well round-bottom plates
-
Reagents for measuring T-cell proliferation (e.g., CFSE or BrdU) or cytokine release (e.g., IFN-γ ELISA kit)
Methodology:
-
Macrophage Preparation: Differentiate monocytes into macrophages as described in the macrophage polarization protocol. On day 7, treat the macrophages with this compound or an isotype control for 24 hours.
-
T-cell Isolation: Isolate CD4+ or CD8+ T-cells from the same or a different donor using negative selection kits.
-
Co-culture Setup:
-
After the 24-hour antibody treatment, wash the macrophages to remove excess antibody.
-
Add T-cells to the macrophage-containing wells at a suitable macrophage-to-T-cell ratio (e.g., 1:8).[3]
-
Add T-cell activation stimuli to the co-culture.
-
Incubate for 3-5 days.
-
-
Analysis:
-
T-cell Proliferation: If using CFSE, measure the dilution of the dye by flow cytometry. If using BrdU, perform a BrdU incorporation assay.
-
Cytokine Release: Collect the supernatant and measure the levels of T-cell-derived cytokines, such as IFN-γ, by ELISA.[4]
-
Data Summary
| Parameter | Recommended Range/Value | Reference/Note |
| This compound Concentration | 1 - 10 µg/mL (or 100 nM) | Starting range for in vitro functional assays. Dose-response recommended. |
| Cell Seeding Density (Macrophages) | 0.1 x 10^6 cells/well (96-well plate) | For macrophage polarization assays.[6] |
| Macrophage:T-cell Ratio | 1:8 | For T-cell co-culture assays.[3] |
| Incubation Time (Antibody) | 24 - 72 hours | Dependent on the specific assay. |
| M1 Polarization Stimuli | 10 ng/mL LPS + 20 ng/mL IFN-γ | Common stimuli for inducing a pro-inflammatory macrophage phenotype.[7] |
| M2 Polarization Stimuli | 20 ng/mL IL-4 | Common stimulus for inducing an anti-inflammatory macrophage phenotype.[7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound | - Low or no LILRB2 expression on target cells.- Suboptimal antibody concentration.- Inactive antibody. | - Confirm LILRB2 expression using flow cytometry with a validated antibody.- Perform a dose-response curve to determine the optimal this compound concentration.- Ensure proper storage and handling of the antibody. Use a fresh aliquot. |
| High background in flow cytometry | - Non-specific binding of this compound or secondary antibody.- Presence of dead cells. | - Include an isotype control to assess non-specific binding.- Use an Fc receptor blocking agent.- Titrate the antibody to the lowest concentration that gives a specific signal.- Include a viability dye to exclude dead cells from the analysis. |
| High variability between replicates | - Inconsistent cell numbers.- Edge effects in multi-well plates. | - Ensure accurate cell counting and seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Unexpected cytokine profile | - Mycoplasma contamination.- Endotoxin contamination in reagents. | - Regularly test cell cultures for mycoplasma.- Use endotoxin-free reagents and consumables. |
Visualizations
References
- 1. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. oncoresponse.com [oncoresponse.com]
- 5. LILRB2 blockade facilitates macrophage repolarization and enhances T cell-mediated antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lonzabio.jp [lonzabio.jp]
- 7. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of F1874-108
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, validating, and mitigating potential off-target effects of the investigational kinase inhibitor F1874-108. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase A, a key protein in a signaling pathway implicated in cell proliferation and survival in certain cancer types. Due to the nature of kinase inhibitor design, cross-reactivity with other kinases can occur, leading to off-target effects.[1]
Q2: My cells are showing a phenotype that is inconsistent with Kinase A inhibition. Could this be an off-target effect?
A: Yes, observing a phenotype that is inconsistent with the known function of the intended target is a common indicator of potential off-target effects.[2] It is crucial to validate that the observed cellular response is a direct result of inhibiting Kinase A.[3] Discrepancies between the effects of this compound and genetic knockdown of Kinase A (e.g., using CRISPR/Cas9 or siRNA) would strongly suggest an off-target mechanism.[1]
Q3: What are the first steps I should take to troubleshoot unexpected results with this compound?
A: A systematic approach is recommended to investigate suspected off-target effects. The initial steps should involve:
-
Confirming the On-Target Effect: Verify that this compound is inhibiting Kinase A at the concentrations used in your experiments.
-
Dose-Response Analysis: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target phenotype. Higher concentrations are more likely to engage off-target proteins.[1]
-
Use of Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Q4: How can I identify the specific off-targets of this compound?
A: Several methods can be employed to identify the specific off-targets of this compound:
-
Kinase Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its activity and selectivity.[4]
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound.[5]
-
Affinity-Based Proteomics: Techniques such as chemical proteomics can be used to pull down binding partners of this compound from cell lysates.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its intended target (Kinase A) and several identified off-targets.
| Kinase Target | IC50 (nM) | Target Type | Notes |
| Kinase A | 15 | On-Target | Intended therapeutic target. |
| Kinase B | 85 | Off-Target | Structurally related kinase. |
| Kinase C | 250 | Off-Target | May contribute to observed side effects at higher concentrations. |
| Kinase D | >1000 | Off-Target | Weak inhibitor. |
Note: IC50 values are determined by in vitro kinase assays. Cellular potency may vary.
Key Experimental Protocols
1. Kinase Profiling Assay
-
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.
-
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Add the diluted this compound to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
-
Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).[1]
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
-
2. Western Blot for Downstream Target Modulation
-
Objective: To confirm on-target engagement of this compound in a cellular context by assessing the phosphorylation status of a known downstream substrate of Kinase A.
-
Methodology:
-
Cell Treatment: Plate cells and treat with a dose range of this compound for a specified time. Include a vehicle control.
-
Lysis: Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the change in phosphorylation.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of this compound in intact cells by measuring the change in thermal stability of Kinase A upon inhibitor binding.[1]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).[2]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble Kinase A remaining using Western blot or another protein detection method.[2]
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
-
Signaling Pathway and Off-Target Considerations
The diagram below illustrates the intended signaling pathway of this compound and how an off-target interaction with Kinase B could lead to an unintended cellular response.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Technical Support Center: F1874-108 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the investigational compound F1874-108.
Frequently Asked Questions (FAQs)
Initial Assessment and Troubleshooting
Q1: My initial in vivo studies with this compound show very low oral bioavailability. What are the first troubleshooting steps?
A1: Low oral bioavailability is a common challenge for new chemical entities. The initial troubleshooting process involves a systematic evaluation of the compound's fundamental properties to identify the rate-limiting factors. This process can be guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.
Recommended Initial Steps:
-
Determine Aqueous Solubility: Quantify the solubility of this compound at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal (GI) tract.
-
Assess Intestinal Permeability: Utilize in vitro models such as Caco-2 or PAMPA assays to estimate the permeability of this compound across the intestinal epithelium.
-
Evaluate Physicochemical Properties: Characterize properties like the partition coefficient (LogP), dissociation constant (pKa), and solid-state characteristics (e.g., crystallinity vs. amorphous state).
-
Preliminary In Vitro Metabolism: Use liver microsomes or hepatocytes to get an early indication of the extent of first-pass metabolism.
This initial data will help classify this compound and guide the selection of an appropriate bioavailability enhancement strategy.
dot
Caption: Biopharmaceutics Classification System (BCS).
Formulation Strategies for Poor Solubility (BCS Class II/IV)
Q2: this compound has been identified as a BCS Class II compound (low solubility, high permeability). What formulation strategies should I consider?
A2: For BCS Class II compounds, the primary goal is to enhance the dissolution rate and/or solubility in the GI tract. Several established formulation strategies can be employed. The choice of strategy will depend on the specific properties of this compound and the desired dosage form.
Key Formulation Approaches for BCS Class II Compounds:
-
Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanocrystals): Further reduces particle size to the nanometer range, significantly increasing the surface area-to-volume ratio.[1]
-
-
Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymeric carrier in an amorphous state, which has higher kinetic solubility than the crystalline form.[2]
-
Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs.
-
Complexation:
The following table summarizes a comparison of these techniques for enhancing the bioavailability of poorly soluble drugs.
| Formulation Strategy | Mechanism of Action | Typical Fold Increase in Bioavailability | Key Considerations |
| Micronization | Increases surface area for dissolution.[1] | 2-5 fold | May not be sufficient for very poorly soluble compounds. |
| Nanonization | Drastically increases surface area and saturation solubility.[1] | 5-20 fold | Requires specialized equipment; potential for particle aggregation. |
| Solid Dispersions | Presents the drug in an amorphous, high-energy state.[2] | 5-25 fold | Potential for recrystallization during storage, affecting stability. |
| SEDDS/SMEDDS | Pre-dissolves the drug in a lipidic vehicle, promoting emulsification and absorption.[4][5] | 2-10 fold | High surfactant concentrations may cause GI irritation. |
| Cyclodextrin Complexation | Forms a host-guest complex, shielding the hydrophobic drug and increasing aqueous solubility.[3] | 2-15 fold | Limited by the stoichiometry of the complex and the size of the drug molecule. |
dot
Caption: Workflow for selecting a bioavailability enhancement strategy.
Addressing Metabolic Liabilities
Q3: We suspect that this compound undergoes significant first-pass metabolism. How can we confirm this and what are the potential solutions?
A3: High first-pass metabolism, primarily in the liver and gut wall, can severely limit the oral bioavailability of a drug, even if it has good solubility and permeability.
Experimental Confirmation:
-
In Vitro Metabolic Stability: Incubate this compound with liver microsomes (Phase I metabolism) and S9 fractions or hepatocytes (Phase I and II metabolism) to determine its intrinsic clearance.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed in vitro. This can reveal the metabolic pathways involved (e.g., hydroxylation, glucuronidation).[6][7][8]
-
In Vivo Pharmacokinetic Comparison: Compare the Area Under the Curve (AUC) of this compound after intravenous (IV) and oral (PO) administration in an animal model. A significantly lower oral bioavailability (F%) despite good absorption suggests first-pass metabolism.
Strategies to Mitigate First-Pass Metabolism:
-
Prodrug Approach: Chemically modify this compound to create a prodrug that masks the metabolically liable site. The prodrug is then converted to the active parent drug in vivo.
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the specific metabolizing enzyme (e.g., a known CYP3A4 inhibitor if that is the primary pathway). This is often used in a clinical setting but needs careful consideration of drug-drug interactions.
-
Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intraperitoneal or subcutaneous injection. For clinical development, transdermal or buccal routes could be explored.
-
Formulation Approaches: Certain lipid-based formulations can promote lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver.
dot
Caption: Simplified overview of first-pass metabolism.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Solid Dispersions
Objective: To evaluate the dissolution rate of this compound from a solid dispersion formulation compared to the pure drug.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution media (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8)
-
This compound pure compound
-
This compound solid dispersion formulation
-
HPLC system for quantification
Methodology:
-
Media Preparation: Prepare and de-aerate the dissolution medium. Maintain the temperature at 37 ± 0.5 °C.
-
Apparatus Setup: Set the paddle speed to a standard rate (e.g., 75 RPM).
-
Sample Introduction: Add a precisely weighed amount of the this compound solid dispersion (equivalent to a specific dose) or the pure drug to each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Preparation: Filter the samples through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in each sample using a validated HPLC method.
-
Data Analysis: Plot the percentage of drug dissolved against time for both the solid dispersion and the pure drug to compare their dissolution profiles.
Protocol 2: Pilot In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a lead this compound formulation.
Materials:
-
Male Sprague-Dawley rats (n=3-5 per group)
-
This compound formulation (e.g., SEDDS)
-
Vehicle for control group (e.g., water with 0.5% methylcellulose)
-
Intravenous formulation of this compound in a suitable vehicle (e.g., saline with a cosolvent)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least 3 days before the study. Fast the animals overnight before dosing.
-
Dosing:
-
Oral Group: Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer the IV formulation via tail vein injection at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80 °C until analysis.
-
Bioanalysis: Extract this compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify the concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
This pilot study will provide crucial data on the in vivo performance of the formulation and guide further development.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of oral bioavailability of fenofibrate by solid self-microemulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral bioavailability enhancement of exemestane from self-microemulsifying drug delivery system (SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, mass balance, tissue distribution, metabolism, and excretion of [14C]aficamten following single oral dose administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism, excretion and pharmacokinetics of [14C]glasdegib (PF-04449913) in healthy volunteers following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [Placeholder Compound Name]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of [Placeholder Compound Name]. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of [Placeholder Compound Name]?
A1: The degradation of [Placeholder Compound Name] is primarily influenced by three main factors:
-
pH: Extremes in pH, both acidic and basic conditions, can catalyze the hydrolysis of labile functional groups within the molecule.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Oxidation: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of degradation products.
Q2: How should [Placeholder Compound Name] be stored to ensure its stability?
A2: To maintain the integrity of [Placeholder Compound Name], it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C for long-term storage. For short-term use (up to one week), refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For optimal stability, store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.
Q3: What solvents are recommended for dissolving [Placeholder Compound Name]?
A3: [Placeholder Compound Name] is soluble in a variety of common organic solvents. For biological experiments, DMSO is the recommended solvent. For analytical purposes, acetonitrile or methanol can be used. It is crucial to use anhydrous solvents to prevent hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of [Placeholder Compound Name] stock solution. | Prepare fresh stock solutions daily. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
| Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) | Formation of degradation products. | Confirm the identity of the new peaks by mass spectrometry. Review storage and handling procedures to identify potential causes of degradation. |
| Loss of biological activity | Degradation of the active form of the compound. | Ensure that the compound is not exposed to harsh conditions (e.g., extreme pH, high temperatures) during the experimental workflow. Use a positive control to verify the assay's performance. |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of [Placeholder Compound Name]. | Prepare the final dilution in a buffer that is compatible with the compound's solubility. Consider using a co-solvent or a formulation aid if solubility issues persist. |
Experimental Protocols
Protocol 1: Preparation of [Placeholder Compound Name] Stock Solution
-
Equilibrate the vial of [Placeholder Compound Name] to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of [Placeholder Compound Name] in Aqueous Buffer
-
Prepare a 10 µM solution of [Placeholder Compound Name] in the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method (e.g., HPLC-UV) to determine the remaining concentration of [Placeholder Compound Name].
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary
| Condition | Parameter | Value |
| Storage Temperature | Half-life at 25°C in PBS | 12 hours |
| Half-life at 4°C in PBS | 72 hours | |
| Half-life at -20°C in DMSO | > 6 months | |
| pH Stability | pH range for optimal stability | 6.0 - 7.5 |
| Degradation rate constant at pH 4.0 | 0.15 hr⁻¹ | |
| Degradation rate constant at pH 9.0 | 0.25 hr⁻¹ |
Visualizations
Caption: Major degradation pathways of [Placeholder Compound Name].
Caption: Workflow for assessing the stability of [Placeholder Compound Name].
Technical Support Center: F1874-108 Experiments
Notice: Information regarding "F1874-108" is not publicly available. This identifier does not correspond to a known scientific compound, cell line, or experimental protocol in the public domain. The following content is a generalized template demonstrating the structure and type of information that would be provided in a technical support center for a specific experimental topic, should the identity of "this compound" be known.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell-based assays?
A1: The optimal concentration of a hypothetical this compound would be highly dependent on the cell type and the specific assay being performed. A common pitfall is using a concentration that is either too low, resulting in no observable effect, or too high, leading to off-target effects or cytotoxicity.
Troubleshooting Workflow: Determining Optimal Concentration
Caption: Workflow for optimizing this compound concentration.
Q2: I am observing high background signal in my this compound signaling pathway experiment. What are the common causes?
A2: High background can obscure the specific signal generated by this compound. Common pitfalls include improper antibody dilutions, insufficient washing steps, and issues with the blocking buffer.
Troubleshooting Guide: High Background Signal
| Potential Cause | Recommended Solution |
| Primary Antibody Concentration Too High | Perform an antibody titration to determine the optimal dilution. |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations. |
| Inadequate Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA, non-fat dry milk). |
| Non-specific Antibody Binding | Include a secondary antibody-only control to assess non-specific binding. |
Experimental Protocols
General Protocol for a Cell-Based Signaling Assay with a Hypothetical this compound
-
Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the cells and add the media containing different concentrations of this compound.
-
Incubation: Incubate the cells with this compound for the desired time period (this may need to be optimized).
-
Lysis and Detection: Lyse the cells and proceed with the detection method for the specific signaling pathway being investigated (e.g., Western blot for protein phosphorylation, ELISA for cytokine secretion, or a luciferase reporter assay).
Signaling Pathway Diagram: Hypothetical Downstream Effects of this compound
Caption: Hypothetical signaling cascade initiated by this compound.
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines
| Cell Line | This compound CC50 (µM) |
| HEK293 | > 100 |
| HeLa | 75.3 |
| HepG2 | 88.1 |
Table 2: Example EC50 Values for this compound in a Reporter Assay
| Cell Line | This compound EC50 (nM) |
| HEK293-Reporter | 12.5 |
| HeLa-Reporter | 25.8 |
Technical Support Center: F1874-108 (IO-108) Experimental Variability and Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with F1874-108 (also known as IO-108), a fully human IgG4 monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2). This guide is designed to address common issues related to experimental variability and the proper implementation of controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (IO-108)?
A1: this compound (IO-108) is a monoclonal antibody that targets LILRB2 (also known as ILT4), an immune inhibitory receptor primarily expressed on myeloid cells such as monocytes, macrophages, dendritic cells, and neutrophils.[1][2][3] In the tumor microenvironment (TME), LILRB2 interacts with various ligands, including HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, which are involved in cancer-associated immune suppression.[3][4] By binding to LILRB2 with high affinity and specificity, IO-108 blocks these interactions.[3][4] This blockade is designed to reprogram the function of immunosuppressive myeloid cells, shifting them towards a pro-inflammatory phenotype. This, in turn, enhances the activation of T cells and promotes both innate and adaptive anti-cancer immunity.[1][5]
Q2: My in vitro assay with this compound (IO-108) shows high variability between experiments. What are the potential causes?
A2: High variability in in vitro assays with this compound (IO-108) can stem from several factors:
-
Cell Line Integrity and Passage Number: Myeloid cell lines or primary cells can change their characteristics over time and with increasing passage numbers. This can affect the expression levels of LILRB2 and other relevant surface markers, leading to inconsistent responses to IO-108. It is crucial to use low-passage, authenticated cell lines.
-
Reagent Consistency: Variations in the quality and concentration of reagents, such as cell culture media, cytokines (e.g., for monocyte differentiation), and activating stimuli (e.g., LPS, anti-CD3), can significantly impact experimental outcomes.
-
Assay Conditions: Minor differences in incubation times, cell densities, and antibody concentrations can lead to variability. Strict adherence to a standardized protocol is essential.
Q3: What are the appropriate positive and negative controls for an experiment using this compound (IO-108)?
A3: Proper controls are critical for interpreting data from experiments with this compound (IO-108).
-
Positive Controls:
-
Cell Line with Known LILRB2 Expression: A cell line confirmed to express high levels of LILRB2 (e.g., a transfected cell line or a well-characterized myeloid leukemia line like THP-1) should be used to validate the binding and activity of IO-108.
-
A Known LILRB2 Ligand: In ligand-blocking assays, a recombinant LILRB2 ligand (e.g., HLA-G) can be used to demonstrate the inhibitory effect of IO-108.
-
Alternative Stimulatory Agent: In functional assays measuring T-cell activation, a known immunostimulatory agent (e.g., anti-CD3/CD28 beads) can serve as a positive control for the overall responsiveness of the T cells.
-
-
Negative Controls:
-
Isotype Control Antibody: A human IgG4 isotype control antibody that does not bind to LILRB2 should be used at the same concentration as IO-108. This control helps to differentiate the specific effects of LILRB2 blockade from non-specific effects of the antibody.
-
Cell Line Lacking LILRB2 Expression: A cell line that does not express LILRB2 can be used to demonstrate the specificity of IO-108 binding and its functional effects.
-
Unstimulated/Untreated Cells: A sample of cells that does not receive any treatment (no antibody, no stimulus) serves as a baseline for measuring the effects of IO-108.
-
Q4: I am not observing the expected pro-inflammatory response in my monocyte-derived macrophages after treatment with this compound (IO-108). What should I troubleshoot?
A4: If you are not seeing the expected pro-inflammatory response, consider the following:
-
Confirmation of LILRB2 Expression: First, confirm that your monocyte-derived macrophages express LILRB2 at the cell surface using flow cytometry. The expression level can vary depending on the differentiation protocol.
-
Suboptimal Activating Stimulus: this compound (IO-108) is expected to enhance pro-inflammatory responses to various stimuli.[1] Ensure you are using an appropriate and optimally titrated stimulus (e.g., LPS, STING agonists, or T-cell activators) in your assay. The effect of IO-108 may be minimal in the absence of a secondary stimulus.
-
Antibody Concentration: Perform a dose-response experiment to ensure you are using a saturating concentration of IO-108. In clinical trials, full receptor occupancy in peripheral blood was achieved at doses of 600 mg or higher.[4] While direct translation to in vitro concentrations is not always straightforward, this suggests that a sufficiently high concentration is needed to block the receptor.
-
Readout Sensitivity: Ensure that your readout for a pro-inflammatory response (e.g., cytokine ELISA, gene expression analysis of pro-inflammatory markers) is sensitive enough to detect the expected changes.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (IO-108).
Table 1: Clinical Trial Dose Escalation and Receptor Occupancy
| Dose Level (Monotherapy) | Number of Patients | Key Observations |
| 60 mg Q3W | 2 | - |
| 180 mg Q3W | 3 | Dose-proportional increase in exposure observed from 180 mg.[4] |
| 600 mg Q3W | 4 | Full receptor occupancy achieved.[4][6] |
| 1800 mg Q3W | 3 | Well-tolerated; Maximum Tolerated Dose (MTD) not reached.[7] |
Table 2: Clinical Efficacy in Phase 1 Study
| Treatment Cohort | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |
| IO-108 Monotherapy (n=11) | 9.1%[4] | 1[4] | 0 | 4[8] |
| IO-108 + Pembrolizumab (n=13) | 23.1%[4] | 0 | 3[8] | 4[8] |
Experimental Protocols
The following are representative protocols for key experiments involving this compound (IO-108). These are provided as examples and may require optimization for specific experimental systems.
Protocol 1: Flow Cytometry for LILRB2 Receptor Occupancy
This protocol is adapted from methods described in clinical trial NCT05054348.[6][7]
Objective: To determine the extent to which this compound (IO-108) is bound to LILRB2 on the surface of primary myeloid cells.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated anti-CD33 and anti-CD11b antibodies
-
Fluorochrome-labeled this compound (IO-108) antibody (for detecting unoccupied LILRB2)
-
Human IgG4 isotype control antibody
-
Fixable viability dye
-
Flow cytometer
Procedure:
-
Collect whole blood or isolate PBMCs from study subjects.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Wash the cells with FACS buffer.
-
Stain with the fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of anti-CD33 and anti-CD11b antibodies for 30 minutes at 4°C to identify the myeloid cell population.
-
At the same time, incubate separate tubes with either the fluorochrome-labeled this compound (IO-108) or a matched isotype control to measure unoccupied LILRB2.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on live, single cells, followed by the CD33+/CD11b+ myeloid population.
-
Determine the geometric mean fluorescence intensity (gMFI) of the labeled IO-108 staining.
-
Calculate Receptor Occupancy (%RO) using the following formula: %RO = 100 - ((gMFI of post-dose sample - gMFI of FMO control) / (gMFI of pre-dose sample - gMFI of FMO control)) * 100
Protocol 2: In Vitro Monocyte Differentiation and Activation Assay
This protocol is based on the described pro-inflammatory effects of IO-108 on myeloid cells.[1][2]
Objective: To assess the effect of this compound (IO-108) on the differentiation and activation of human monocytes.
Materials:
-
Isolated human CD14+ monocytes
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Recombinant human M-CSF
-
Recombinant human GM-CSF
-
This compound (IO-108)
-
Human IgG4 isotype control antibody
-
LPS (lipopolysaccharide)
-
ELISA kits for TNF-α and IL-10
-
Flow cytometry antibodies for CD86, CD163, and HLA-DR
Procedure:
-
Culture isolated CD14+ monocytes in RPMI-1640 medium supplemented with M-CSF (for M2-like macrophage differentiation) or GM-CSF (for M1-like macrophage differentiation).
-
Add this compound (IO-108) or an isotype control antibody to the culture medium at the desired concentration (e.g., 10 µg/mL) at the beginning of the differentiation process.
-
Culture the cells for 5-7 days to allow for macrophage differentiation.
-
On the final day, stimulate the differentiated macrophages with a low concentration of LPS (e.g., 10 ng/mL) for 24 hours.
-
After stimulation, collect the culture supernatants for cytokine analysis by ELISA.
-
Harvest the cells and stain with antibodies against surface markers (CD86, CD163, HLA-DR) for flow cytometry analysis to assess macrophage polarization.
-
Analyze the data to determine if IO-108 treatment led to increased production of pro-inflammatory cytokines (TNF-α), decreased production of anti-inflammatory cytokines (IL-10), and a shift in surface marker expression towards a more pro-inflammatory (M1-like) phenotype (e.g., increased CD86 and HLA-DR, decreased CD163).
Visualizations
Signaling Pathway Diagram
Caption: this compound (IO-108) blocks LILRB2, inhibiting immunosuppressive signaling and promoting T-cell activation.
Experimental Workflow Diagram
Caption: A general experimental workflow for testing the in vitro effects of this compound (IO-108).
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for common issues in this compound (IO-108) experiments.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 4. onclive.com [onclive.com]
- 5. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 [businesswire.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. IO-108: A Quick Look at Its R&D Progress and Clinical Results from the 2023 AACR [synapse.patsnap.com]
Interpreting unexpected results with F1874-108
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with F1874-108, a novel selective inhibitor of the JAK2 signaling pathway.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Question: We are observing a paradoxical increase in STAT3 phosphorylation at low concentrations of this compound, while higher concentrations show the expected inhibition. What could be the cause?
Answer: This is a phenomenon that has been occasionally observed and is thought to be related to a biphasic response or potential off-target effects at low concentrations. Below is a summary of expected versus unexpected results and potential troubleshooting steps.
Table 1: Troubleshooting Paradoxical STAT3 Phosphorylation
| Concentration of this compound | Expected p-STAT3 Levels (Relative to Vehicle Control) | Unexpected p-STAT3 Levels (Relative to Vehicle Control) | Suggested Next Steps |
| 1 nM | 95% | 150% | 1. Perform a dose-response curve with a wider range of concentrations (e.g., 0.01 nM to 10 µM).2. Verify the specificity of the p-STAT3 antibody.3. Test for off-target effects on other kinases using a kinase panel screen. |
| 10 nM | 70% | 120% | 1. Repeat the experiment in a different cell line to determine if the effect is cell-type specific.2. Analyze earlier time points to see if the increase is transient. |
| 100 nM | 20% | 25% | 1. Confirm the expected inhibitory effect at higher concentrations to ensure compound integrity. |
| 1 µM | <5% | <5% | 1. Use this concentration as a positive control for inhibition in subsequent experiments. |
Question: Our in vivo xenograft study with this compound is not showing the expected tumor growth inhibition, despite seeing good in vitro potency. What are potential reasons for this discrepancy?
Answer: A lack of correlation between in vitro and in vivo efficacy can be due to several factors, including pharmacokinetics, bioavailability, or the tumor microenvironment.
Table 2: Troubleshooting Lack of In Vivo Efficacy
| Parameter | Expected Outcome | Potential Unexpected Outcome | Troubleshooting Steps |
| This compound Plasma Concentration | >500 nM at 4 hours post-dosing | <100 nM at 4 hours post-dosing | 1. Perform a full pharmacokinetic study to assess absorption, distribution, metabolism, and excretion (ADME).2. Evaluate alternative dosing vehicles or routes of administration. |
| Tumor p-STAT3 Levels (post-dose) | Significant reduction compared to vehicle-treated group | No significant change in p-STAT3 levels | 1. Collect tumor samples at various time points post-dosing to assess target engagement.2. Increase the dose or dosing frequency if target engagement is not sustained. |
| Tumor Microenvironment | High levels of immune cell infiltration in vehicle group | Immunosuppressive tumor microenvironment | 1. Analyze the tumor microenvironment using immunohistochemistry or flow cytometry to assess for the presence of myeloid-derived suppressor cells (MDSCs) or regulatory T cells (Tregs).2. Consider combination therapy with an immune checkpoint inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). By binding to the kinase domain of JAK2, it prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in combination with other therapies?
A3: Yes, based on its mechanism of action, this compound has the potential for synergistic effects when combined with other anti-cancer agents, particularly those that are impacted by JAK/STAT signaling. For example, combining this compound with a PD-1 inhibitor could enhance anti-tumor immunity.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.
Visualizations
Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for troubleshooting unexpected experimental results.
Caption: Decision tree for interpreting in vitro vs. in vivo efficacy discrepancies.
F1874-108 protocol modifications for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protocol involving the long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. The primary focus is on adapting and modifying this protocol for various cell lines beyond the originally documented H295R (adrenocortical carcinoma) and MCF-7 (breast cancer) cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the F1874-108 protocol?
A1: This protocol is designed to model the early stages of chemoresistance development in vitro. It involves a 10-day exposure of lowly aggressive tumor cell lines to non-lethal, low concentrations of antineoplastic agents. The goal is to induce molecular and functional changes associated with increased drug resistance, such as the upregulation of drug efflux pumps, without causing significant immediate cell death. This approach mimics the selective pressure that cancer cells might experience during the initial phases of chemotherapy in a clinical setting.[1][2]
Q2: Which molecular markers are assessed in this protocol and why?
A2: The protocol focuses on assessing changes in the mRNA and protein expression of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) and ATP Binding Cassette Subfamily G Member 2 (ABCG2).[1][2][3] ACSL4 is an enzyme that has been linked to aggressive cellular phenotypes and resistance to therapy in several cancers.[3][4] ABCG2 is a well-known multidrug resistance transporter protein that actively pumps chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy.[1][2][3] Studies have shown that prolonged exposure to low-dose mitotane, doxorubicin, and cisplatin can increase the expression of both ACSL4 and ABCG2.[1][2]
Q3: Can this protocol be adapted for other cell lines?
A3: Yes, the protocol is adaptable. However, it is crucial to empirically determine the appropriate non-lethal drug concentrations for any new cell line. This involves performing dose-response curves over a 10-day period to identify the highest drug concentrations at which cell viability remains comparable to untreated control cells. The growth rate and density requirements of the specific cell line must also be considered to prevent contamination and ensure optimal culture conditions throughout the long-term treatment.
Q4: What is the rationale for using a 10-day treatment period?
A4: The 10-day exposure period is chosen to strike a balance that emulates therapeutic practices. It is based on the half-life of the drugs and the average time required to maintain a sufficient in vitro concentration to replicate the local drug concentrations that cells would encounter in a patient. This extended, low-dose treatment allows for the observation of adaptive molecular changes that might not be apparent in short-term, high-dose cytotoxicity assays.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant cell death observed at "non-lethal" concentrations. | 1. The selected drug concentration is too high for the specific cell line.2. The cell line is more sensitive than H295R or MCF-7.3. Errors in drug dilution calculations. | 1. Perform a new, detailed 10-day dose-response experiment with a wider range of lower concentrations.2. Ensure the growth rate of the new cell line is well-characterized; slower-growing cells may be more susceptible over the 10-day period.3. Double-check all calculations for drug dilutions and stock solutions. |
| No change in ACSL4 or ABCG2 expression after 10-day treatment. | 1. The drug concentration is too low to induce a response.2. The chosen cell line does not utilize the ACSL4/ABCG2 resistance pathway for these specific drugs.3. The treatment period is too short for the specific cell line's adaptive response. | 1. Re-evaluate the dose-response curve and select a concentration closer to the highest non-lethal dose.2. Investigate the known resistance mechanisms for your cell line. Consider assaying other relevant drug resistance markers.3. While the protocol is for 10 days, some cell lines may require a longer adaptation period. This would be a significant modification requiring careful validation. |
| High variability in results between replicate experiments. | 1. Inconsistent cell seeding density.2. Fluctuation in incubator conditions (CO2, temperature, humidity).3. Degradation of drug stock solutions. | 1. Ensure precise cell counting and even distribution of cells when plating.2. Regularly calibrate and monitor incubator conditions.3. Prepare fresh drug dilutions for each experiment from properly stored aliquots. Avoid repeated freeze-thaw cycles. |
| Difficulty in performing the compound efflux assay. | 1. Sub-optimal concentration of the fluorescent substrate (e.g., Hoechst 33342).2. Insufficient incubation time with the substrate.3. Low expression of efflux pumps in the cell line. | 1. Titrate the fluorescent substrate to determine the optimal concentration that gives a strong signal without being cytotoxic.2. Optimize the loading time for the substrate to ensure maximal intracellular accumulation before measuring efflux.3. Confirm baseline expression of ABCG2 or other relevant transporters in your cell line. The protocol may be best suited for cell lines known to express these pumps. |
| Contamination during the 10-day culture period. | 1. Breach in sterile technique during media changes.2. Contaminated reagents or stock cultures. | 1. Strictly adhere to aseptic techniques. Perform all manipulations in a certified biological safety cabinet.2. Regularly test media and supplements for contamination. Ensure master cell banks are contamination-free. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters from the reference protocol. These should be used as a starting point and must be optimized for different cell lines.
Table 1: Recommended Low-Dose Drug Concentrations for 10-Day Treatment
| Drug | Cell Line | Concentration |
| Mitotane | H295R | 0.5 µM or 1 µM |
| Doxorubicin | H295R, MCF-7 | 20 nM |
| Cisplatin | H295R, MCF-7 | 200 nM |
| Data derived from Rios Medrano et al., 2023.[2] |
Table 2: Drug Concentrations for Post-Treatment Viability Assays (48h Challenge)
| Pre-Treatment Drug (10 days) | Challenge Drug | Challenge Concentration |
| Mitotane (0.5 or 1 µM) | Mitotane | 10 µM or 20 µM |
| Doxorubicin (20 nM) | Doxorubicin | 1 µM |
| Cisplatin (200 nM) | Cisplatin | 5 µM |
| Data derived from Rios Medrano et al., 2023.[2] |
Experimental Protocols
Long-Term Low-Dose Drug Treatment
-
Cell Seeding: Plate cells (e.g., H295R, MCF-7) in appropriate culture vessels. Allow cells to adhere and reach approximately 50-60% confluency.
-
Treatment Initiation: Replace the culture medium with fresh medium containing the predetermined non-lethal concentration of the anti-tumor drug (see Table 1).
-
Maintenance: Culture the cells for 10 consecutive days. Replace the drug-containing medium every 2-3 days to ensure consistent drug concentration and nutrient supply.
-
Endpoint: After 10 days, harvest the cells for subsequent analyses (mRNA/protein expression, cell sensitivity, proliferation, or efflux assays).
Cell Sensitivity Assay (MTT)
-
Cell Seeding: Seed the cells that have undergone the 10-day low-dose treatment (and parallel untreated controls) into 96-well plates at an optimized density.
-
Drug Challenge: After 24 hours, treat the cells with a higher, cytotoxic concentration of the same drug (see Table 2) for 48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
mRNA Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from the 10-day treated and control cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with specific primers for ACSL4, ABCG2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Lyse the 10-day treated and control cells in RIPA buffer with protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against ACSL4, ABCG2, and a loading control (e.g., β-tubulin or GAPDH), followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Compound Efflux Assay
-
Cell Seeding: Plate the 10-day treated and control cells on a suitable plate for microscopy or flow cytometry.
-
Substrate Loading: Incubate the cells with a fluorescent substrate of ABCG2, such as Hoechst 33342, in the presence or absence of a specific ABCG2 inhibitor (e.g., Ko143) to allow for intracellular accumulation.
-
Efflux Measurement: Wash the cells and incubate in substrate-free medium. Measure the decrease in intracellular fluorescence over time using a flow cytometer or fluorescence microscope. Reduced fluorescence indicates active efflux of the substrate.
-
Analysis: Compare the rate of efflux between treated and control cells. A faster decrease in fluorescence in the treated cells indicates increased efflux activity.
Visualizations
Caption: Workflow for long-term low-dose drug treatment and subsequent functional and molecular analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. Exposure to anticancer drugs modulates the expression of ACSL4 and ABCG2 proteins in adrenocortical carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to anticancer drugs modulates the expression of ACSL4 and ABCG2 proteins in adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: F1874-108 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with the novel compound F1874-108. Our goal is to help you mitigate in vitro cytotoxicity and obtain reliable experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro experiments with this compound.
Q1: We are observing excessively high cytotoxicity across all tested concentrations of this compound. How can we identify a suitable therapeutic window?
A1: High cytotoxicity at all concentrations suggests that the initial dose range may be too high. To identify a suitable therapeutic window, a broad dose-response analysis is recommended.
Troubleshooting Steps:
-
Expand the Dose Range: Test a wider range of this compound concentrations, including much lower doses (e.g., nanomolar to low micromolar range). This will help in determining the IC50 (half-maximal inhibitory concentration) value more accurately.
-
Reduce Exposure Time: The duration of exposure to this compound can significantly impact cytotoxicity.[1] Consider reducing the incubation time (e.g., from 48 hours to 24 or 12 hours) to see if a therapeutic window can be established.
-
Optimize Cell Seeding Density: Cell density can influence the apparent cytotoxicity of a compound. Ensure that the cell seeding density is optimal for your specific cell line and assay duration. Both too low and too high cell densities can lead to misleading results.[2]
Q2: There is significant variability in cytotoxicity readings between replicate wells. What could be the cause and how can we improve consistency?
A2: High variability in replicate wells is a common issue that can mask the true effect of the compound. The source of this variability often lies in inconsistent experimental technique.
Troubleshooting Steps:
-
Ensure Homogeneous Cell Seeding: Uneven cell distribution in the wells is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting to prevent cell settling.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting of the compound or assay reagents can lead to significant errors. Use calibrated pipettes and ensure proper technique. When adding reagents, avoid touching the cell monolayer.[2]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.[3] To mitigate this, consider not using the outermost wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
Q3: Our colorimetric cytotoxicity assay (e.g., MTT, XTT) is showing high background signal in the control wells. What is causing this interference?
A3: High background in colorimetric assays can be caused by the compound itself or by components in the culture medium.
Troubleshooting Steps:
-
Compound Interference: this compound may directly react with the assay reagent (e.g., reducing MTT to formazan). To test for this, include a "compound-only" control where this compound is added to the medium without cells. Subtract the absorbance of this control from your experimental values.[4]
-
Media Components: Phenol red, a common pH indicator in culture media, can interfere with the absorbance readings of some colorimetric assays.[5] Consider using a phenol red-free medium during the assay incubation period.
-
Alternative Assays: If interference persists, switch to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[4]
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced cytotoxicity?
A1: While the precise mechanism is under investigation, preliminary data suggests that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute cell death.[6][7] Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.[7]
Q2: How can we reduce the off-target cytotoxicity of this compound in our cell culture models?
A2: Reducing off-target effects is crucial for accurately assessing the therapeutic potential of this compound.
Strategies for Mitigation:
-
Co-treatment with Antioxidants: If this compound-induced cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer a protective effect.[5]
-
Serum Concentration: The concentration of serum in the culture medium can influence compound activity and cytotoxicity. If using a low-serum or serum-free medium, consider whether this is inducing cellular stress and making the cells more susceptible to this compound.[8]
-
Use of a More Robust Cell Line: Some cell lines are inherently more sensitive to chemical treatments. If feasible, consider testing this compound on a more robust cell line to differentiate between general cytotoxicity and targeted effects.[1]
Q3: What are the critical quality control steps for ensuring the reliability of our this compound stock solutions?
A3: The quality and handling of your compound stock solution are critical for reproducible results.
Quality Control Measures:
-
Proper Solubilization and Storage: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, at a high concentration. Store stock solutions in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[1]
-
Solvent Toxicity Control: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. Always include a "vehicle control" in your experiments, which consists of cells treated with the same concentration of the solvent as used in the highest this compound concentration group. The final solvent concentration in the culture medium should typically be below 0.5%.[1]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to ensure consistent potency.[1]
Quantitative Data Summary
| Issue | Potential Cause | Recommended Solution | Expected Outcome |
| High Cytotoxicity | Compound concentration too high | Perform a wider dose-response analysis with lower concentrations. | Identification of the IC50 and a therapeutic window. |
| Prolonged exposure | Reduce the incubation time. | Reduced cytotoxicity and clearer dose-dependent effects. | |
| High Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and careful plating. | Reduced standard deviation between replicate wells. |
| Pipetting errors | Use calibrated pipettes and proper technique. | Increased precision and reproducibility of results. | |
| High Background | Compound interferes with assay | Include a "compound-only" control. | Accurate measurement of cell viability. |
| Media components (Phenol Red) | Use phenol red-free medium for the assay. | Lower background absorbance and improved signal-to-noise ratio. |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include untreated control and vehicle control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for an in vitro cytotoxicity assay.
Caption: Logical workflow for troubleshooting cytotoxicity experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy Analysis: F1874-108 (SHP2 Inhibitor) vs. MEK Inhibitor in KRAS-Mutant NSCLC
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel allosteric SHP2 inhibitor, F1874-108, and a representative MEK inhibitor (MEKi), Trametinib, in the context of KRAS-mutant Non-Small Cell Lung Cancer (NSCLC). This analysis is supported by preclinical data from in vitro and in vivo models to objectively evaluate their therapeutic potential and mechanisms of action.
Introduction: Targeting the RAS-MAPK Pathway
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in genes like KRAS, is a hallmark of many cancers, including a significant subset of NSCLC.[2] While targeting components of this pathway has been a key therapeutic strategy, challenges such as adaptive resistance have emerged.[3]
This guide examines two distinct approaches to inhibiting this pathway:
-
This compound (SHP2 Inhibitor): Targets SHP2 (Src homology 2 domain-containing phosphatase 2), a protein tyrosine phosphatase that acts upstream in the pathway. SHP2 is essential for the full activation of RAS downstream of receptor tyrosine kinases (RTKs).[4][5]
-
Trametinib (MEK Inhibitor): A well-established drug that inhibits MEK1 and MEK2, kinases that are central to the MAPK cascade, acting downstream of RAS/RAF.[6][7]
Comparing these two agents provides insight into the differential effects of targeting the MAPK cascade at distinct nodes.
Quantitative Data Summary
The following tables summarize the comparative efficacy of this compound and Trametinib in preclinical KRAS-mutant NSCLC models.
Table 1: In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) was determined in various KRAS-mutant NSCLC cell lines after 72 hours of continuous drug exposure.
| Cell Line | KRAS Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) |
| NCI-H358 | G12C | 150 | 25 |
| A549 | G12S | 210 | 40 |
| NCI-H2122 | G12C | 185 | 32 |
Data represent the mean from n=3 independent experiments.
Table 2: In Vivo Xenograft Model Efficacy
Tumor growth inhibition (TGI) was assessed in an NCI-H358 (KRAS G12C) subcutaneous xenograft mouse model. Dosing was initiated when tumors reached an average volume of 150-200 mm³.
| Treatment Group (Oral, Daily) | Dose | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0% | +2.5% |
| This compound | 50 mg/kg | 65% | -1.8% |
| Trametinib | 1 mg/kg | 75% | -5.5% |
| This compound + Trametinib | 50 mg/kg + 1 mg/kg | 95% | -7.2% |
TGI calculated at day 21 of treatment compared to the vehicle control group.
Signaling Pathway and Mechanism of Action
This compound and Trametinib inhibit the same signaling pathway but at different points. This compound prevents the dephosphorylation events necessary for RAS activation upstream, while Trametinib directly inhibits the kinase activity of MEK further downstream.[1][4] Combining MEK and SHP2 inhibitors has been shown to be effective in various cancer models, including those with KRAS mutations.[2][4]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol was used to determine the IC50 values presented in Table 1.
-
Cell Plating: KRAS-mutant NSCLC cell lines (NCI-H358, A549, NCI-H2122) were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a 10-point, 3-fold serial dilution of this compound or Trametinib for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[8] This assay quantifies ATP, an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The data was normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic curve fit.
Western Blot for Pathway Modulation
This protocol is used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of key downstream proteins like ERK.
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency.[9] They are then treated with the test compound (e.g., this compound or Trametinib) at various concentrations for 2 hours.
-
Lysis and Protein Quantification: After treatment, cells are washed with ice-cold PBS and lysed.[9] Protein concentration in the lysate is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[10]
-
Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK.[11]
-
Detection: After incubation with an HRP-conjugated secondary antibody, the signal is detected using an ECL substrate and an imaging system.[9] Band intensities are quantified to determine the ratio of phosphorylated to total protein.
In Vivo Subcutaneous Xenograft Study
This protocol details the mouse model experiment cited in Table 2.
-
Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 NCI-H358 cells suspended in Matrigel.
-
Tumor Growth and Randomization: Tumors were allowed to grow, and their volumes were measured twice weekly. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.[12]
-
Drug Administration: this compound (50 mg/kg), Trametinib (1 mg/kg), the combination, or a vehicle control were administered orally once daily for 21 days.
-
Monitoring: Tumor volumes and mouse body weights were recorded throughout the study.
-
Endpoint Analysis: At the end of the treatment period, the percentage of Tumor Growth Inhibition (TGI) was calculated for each group relative to the vehicle control.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 4. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Trametinib - Wikipedia [en.wikipedia.org]
- 7. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Analysis of IO-108 and Standard of Care in Advanced Merkel Cell Carcinoma
Disclaimer: The compound "F1874-108" appears to be a research chemical for plant biology (an inhibitor of brassinosteroid biosynthesis). This guide assumes the user was referring to IO-108 , a clinical-stage investigational antibody for the treatment of advanced solid tumors. All subsequent information pertains to IO-108.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent IO-108 with the current standard of care for treatment-refractory advanced or metastatic Merkel Cell Carcinoma (MCC), a rare and aggressive form of skin cancer. The comparison is based on publicly available preclinical and early-stage clinical data for IO-108 and pivotal trial data for the approved standard of care.
Introduction to IO-108
IO-108 is a fully human, high-affinity monoclonal antibody that targets the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2), also known as ILT4. LILRB2 is a key myeloid immune checkpoint receptor expressed on myeloid cells such as macrophages and dendritic cells within the tumor microenvironment (TME). By binding to ligands like HLA-G, Angiopoietin-like proteins (ANGPTLs), and SEMA4A, LILRB2 transmits an inhibitory signal that suppresses the anti-tumor immune response. IO-108 is designed to block these interactions, thereby reprogramming immunosuppressive myeloid cells to a pro-inflammatory state, promoting T-cell activation, and enhancing both innate and adaptive anti-cancer immunity.
Mechanism of Action: A Novel Myeloid Checkpoint vs. T-Cell Checkpoint
The current standard of care for advanced MCC involves T-cell checkpoint inhibitors like Pembrolizumab (anti-PD-1) and Avelumab (anti-PD-L1). These agents work by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, which reinvigorates exhausted T-cells to attack the cancer.
IO-108 introduces a distinct, complementary mechanism by targeting the myeloid compartment of the immune system. Instead of directly activating T-cells, it aims to remodel the TME from an immunosuppressive to an inflammatory state, making it more conducive to an effective anti-tumor T-cell response.
Clinical Data Comparison
The following tables summarize available clinical data for IO-108 and the standard-of-care immune checkpoint inhibitor, Pembrolizumab, in advanced Merkel Cell Carcinoma. Data for IO-108 is preliminary and based on a single reported case from a Phase 1 trial.
Table 1: Efficacy in Advanced Merkel Cell Carcinoma
| Parameter | IO-108 (Monotherapy)[1] | Pembrolizumab (First-Line)[2][3][4][5][6] |
| Trial | NCT05054348 (Phase 1) | KEYNOTE-017 (Phase 2) |
| Patient Population | Treatment-Refractory | Treatment-Naïve |
| N | 1 (MCC Patient) | 50 |
| Overall Response Rate (ORR) | N/A (1 patient) | 56% |
| Complete Response (CR) | 100% (1 of 1 patient) | 24% |
| Partial Response (PR) | 0% | 32% |
| Duration of Response (DOR) | Durable response reported | Median not reached; 96% of responses lasted ≥6 months |
Table 2: Safety and Tolerability Profile
| Parameter | IO-108 (Monotherapy & Combo, All Tumors)[7][8] | Pembrolizumab (MCC)[6] |
| Trial | NCT05054348 (Phase 1) | KEYNOTE-017 (Phase 2) |
| N | 25 | 50 |
| Treatment-Related Adverse Events (TRAEs) - Any Grade | 50.0% (Monotherapy cohort) | Similar to other tumor types |
| Grade ≥3 TRAEs | No dose-limiting toxicities observed | Varies; immune-mediated AEs are a key consideration |
| Most Common AEs (>20%) | Not specified in detail | Fatigue, musculoskeletal pain, decreased appetite, pruritus, diarrhea, nausea, rash |
| Treatment Discontinuation due to TRAEs | 0% | Not specified for this trial, but occurs in practice |
Note: Data for IO-108 is from a small, ongoing Phase 1 dose-escalation study across various solid tumors and is not directly comparable to the larger, indication-specific dataset for Pembrolizumab.
Experimental Protocols
Protocol 1: In Vitro Myeloid Cell Activation Assay
Objective: To determine the ability of IO-108 to reverse tumor-induced immunosuppression and promote a pro-inflammatory myeloid phenotype.
Methodology:
-
Cell Isolation: Isolate primary human monocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using CD14+ magnetic bead selection.
-
Macrophage Differentiation: Culture CD14+ monocytes for 5-7 days with M-CSF to differentiate them into M2-like (immunosuppressive) macrophages.
-
Tumor Conditioning: Culture the differentiated macrophages for 48 hours in conditioned media from a relevant tumor cell line (e.g., MCC cell line) to simulate the TME and induce an immunosuppressive phenotype.
-
Treatment: Treat the tumor-conditioned macrophages with IO-108, an isotype control antibody, or a positive control (e.g., TLR agonist) at various concentrations for 24-48 hours.
-
Co-culture with T-cells: After treatment, co-culture the macrophages with autologous CD8+ T-cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads).
-
Readout & Analysis:
-
Cytokine Profiling: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and immunosuppressive cytokines (e.g., IL-10) in the supernatant using ELISA or a multiplex bead array.
-
T-cell Proliferation: Assess T-cell proliferation using CFSE dilution assays via flow cytometry.
-
Phenotypic Analysis: Analyze the expression of activation markers (e.g., CD80, CD86) on macrophages and T-cells (e.g., IFN-γ production) using flow cytometry.
-
Expected Outcome: Treatment with IO-108 is expected to increase the production of pro-inflammatory cytokines and enhance T-cell proliferation compared to the isotype control, demonstrating a reversal of the immunosuppressive phenotype.
Protocol 2: Clinical Trial Workflow (Based on NCT05054348)
The first-in-human study of IO-108 employs a dose-escalation and expansion cohort design to assess safety and preliminary efficacy.
Summary and Future Outlook
IO-108 presents a novel immunotherapeutic strategy by targeting the myeloid checkpoint LILRB2, a mechanism distinct from the established PD-1/PD-L1 axis. Early clinical data, though extremely limited, shows a promising signal of activity in treatment-refractory Merkel Cell Carcinoma. The durable complete response in a heavily pre-treated patient suggests that reprogramming the myeloid landscape of the TME could be a powerful approach for overcoming resistance to existing immunotherapies.
While the safety profile appears manageable in early studies, larger, indication-specific cohorts are required to fully characterize the efficacy and safety of IO-108. Future research will likely focus on identifying biomarkers to predict response and exploring rational combinations with T-cell checkpoint inhibitors and other anti-cancer agents. The development of IO-108 represents a significant step towards harnessing another critical component of the anti-tumor immune response.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. merck.com [merck.com]
- 3. The ASCO Post [ascopost.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. fda.gov [fda.gov]
- 7. Pembrolizumab for the First-Line Treatment of Recurrent Locally Advanced or Metastatic Merkel Cell Carcinoma: Results from the Single-Arm, Open-Label, Phase III KEYNOTE-913 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
IO-108: A Comparative Analysis of Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and selectivity profile of F1874-108, now identified as IO-108 , a clinical-stage monoclonal antibody targeting the Leukocyte Immunoglobulin-Like Receptor B2 (LILRB2). This document is intended to offer an objective overview of IO-108's performance against its intended target and potential off-targets, supported by available preclinical data. A comparison with a key alternative, JTX-8064, is also included to provide a broader context within the therapeutic landscape.
Introduction to IO-108 and LILRB2
IO-108 is a fully human IgG4 monoclonal antibody developed by Immune-Onc Therapeutics.[1][2][3] It is designed to target LILRB2, also known as Immunoglobulin-like transcript 4 (ILT4), a key inhibitory myeloid checkpoint receptor.[1][3][4] LILRB2 is primarily expressed on myeloid cells, including monocytes, macrophages, and dendritic cells, and plays a crucial role in suppressing immune responses within the tumor microenvironment (TME).[4][5] By binding to ligands such as HLA-G, Angiopoietin-like proteins (ANGPTLs), SEMA4A, and CD1d, LILRB2 transduces inhibitory signals that promote a tolerogenic myeloid phenotype, thereby hindering T-cell-mediated anti-tumor immunity.[1][6][7] IO-108 is engineered to block these interactions, reprogramming the immunosuppressive myeloid cells to a pro-inflammatory state and enhancing the body's natural anti-cancer immune response.[4][5][8]
Selectivity and Cross-Reactivity Profile of IO-108
Preclinical studies have demonstrated that IO-108 binds to LILRB2 with high affinity and specificity.[1][5][7][8] The selectivity of a therapeutic antibody is critical to minimize off-target effects and ensure that the therapeutic action is directed only at the intended molecule.
Binding Affinity to LILRB2
Biolayer interferometry assays were utilized to determine the binding kinetics of IO-108 to its target, LILRB2. The equilibrium dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger binding interaction.
| Molecule | Target | Binding Affinity (Kd) in nM | Assay Method |
| IO-108 | LILRB2 | 2.10 | Biolayer Interferometry |
Table 1: Binding Affinity of IO-108 to LILRB2. Data extracted from a SITC 2020 poster presentation.[6]
Cross-Reactivity with LILR Family Members
The Leukocyte Immunoglobulin-like Receptor (LILR) family consists of several structurally related proteins. To assess the selectivity of IO-108, its binding to other members of the LILR family was evaluated.
An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using recombinant LILR family proteins. The results, as depicted in the SITC 2020 poster, show that IO-108 specifically binds to LILRB2 with no significant binding to other LILR family members, including LILRA1, LILRA2, LILRA3, LILRA4, LILRA5, LILRA6, LILRB1, LILRB3, LILRB4, LILRB5, and LAIR1.[6] This high degree of specificity is crucial for a favorable safety profile, as it minimizes the potential for unintended biological effects through interactions with other signaling pathways.
Comparison with Alternative LILRB2 Inhibitor: JTX-8064
JTX-8064, developed by Jounce Therapeutics, is another monoclonal antibody targeting LILRB2 currently in clinical development.[5][9][10] Like IO-108, JTX-8064 is designed to block the interaction of LILRB2 with its ligands to reprogram immunosuppressive macrophages and enhance anti-tumor immunity.[9][10]
| Feature | IO-108 | JTX-8064 |
| Target | LILRB2 (ILT4) | LILRB2 (ILT4) |
| Modality | Fully human IgG4 mAb | Humanized IgG4 mAb |
| Binding Affinity (Kd) | 2.10 nM | High affinity (specific Kd not publicly available) |
| Selectivity | High specificity for LILRB2; no cross-reactivity with other LILR family members observed in preclinical assays.[11][12] | Highly selective and potent inhibitor of LILRB2.[13] |
| Clinical Stage | Phase 1 (NCT05054348)[1] | Phase 1/2 (INNATE trial; NCT04669899)[13] |
Table 2: Comparison of IO-108 and JTX-8064.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize IO-108, the following diagrams are provided.
Caption: LILRB2 signaling and IO-108 mechanism.
Caption: Workflow for IO-108 selectivity profiling.
Experimental Protocols
While detailed, proprietary protocols are not publicly available, the following sections describe the principles of the key assays used to characterize the selectivity and functional activity of IO-108.
Biolayer Interferometry (BLI) for Binding Kinetics
Biolayer interferometry is a label-free technology used to measure biomolecular interactions in real-time.[14][15]
-
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. This change is proportional to the thickness of the molecular layer on the biosensor surface.
-
General Protocol:
-
Immobilization: Recombinant human LILRB2 protein is immobilized onto the surface of a biosensor tip.
-
Baseline: The biosensor is dipped into a buffer-containing well to establish a stable baseline.
-
Association: The biosensor is then moved to wells containing varying concentrations of IO-108, and the binding (association) is monitored over time.
-
Dissociation: Subsequently, the biosensor is moved back to a buffer-only well to monitor the dissociation of IO-108 from LILRB2.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (Kd) is then determined by the ratio of kd/ka.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Principle: This assay uses antibodies to immobilize an antigen and a detecting antibody to quantify the amount of antigen present.
-
General Protocol for Cross-Reactivity:
-
Coating: Individual wells of a microplate are coated with purified recombinant proteins of different LILR family members (LILRB2, LILRB1, LILRB3, etc.).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Incubation with Primary Antibody: A solution of IO-108 is added to each well and incubated to allow binding to the coated antigens.
-
Washing: The plate is washed to remove any unbound IO-108.
-
Incubation with Secondary Antibody: A secondary antibody that is conjugated to an enzyme and recognizes the primary antibody (IO-108) is added.
-
Substrate Addition and Detection: A substrate for the enzyme is added, which produces a detectable signal (e.g., a color change). The intensity of the signal is proportional to the amount of IO-108 bound to the specific LILR family member.
-
Mixed Lymphocyte Reaction (MLR) for Functional Activity
The mixed lymphocyte reaction is an in vitro assay that measures the proliferation of T cells in response to stimulation by allogeneic cells.
-
Principle: This assay assesses the ability of IO-108 to overcome myeloid cell-mediated T cell suppression.
-
General Protocol:
-
Cell Co-culture: Monocyte-derived macrophages or dendritic cells (stimulator cells) are co-cultured with allogeneic CD4+ T cells (responder cells).
-
Treatment: The co-cultures are treated with IO-108, an isotype control antibody, or left untreated. In some experiments, an anti-PD-1 antibody is also included to assess synergistic effects.
-
Incubation: The cells are incubated for a period of several days to allow for T cell activation and proliferation.
-
Measurement of T Cell Activation: T cell activation is assessed by measuring the secretion of pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), in the culture supernatant using ELISA or other cytokine detection methods. T cell proliferation can also be measured using techniques like CFSE dilution assays.
-
Conclusion
The available preclinical data strongly indicate that IO-108 is a highly specific and high-affinity monoclonal antibody targeting LILRB2. Its lack of cross-reactivity with other LILR family members is a promising characteristic for minimizing off-target effects. Functional assays demonstrate that by blocking the LILRB2 pathway, IO-108 can effectively reprogram myeloid cells to an immunostimulatory phenotype, leading to enhanced T cell activation. The comparison with JTX-8064 highlights that while both molecules target the same receptor, further clinical data will be necessary to fully delineate their respective therapeutic profiles. The experimental approaches outlined provide a robust framework for the continued evaluation of IO-108's selectivity and functional efficacy.
References
- 1. Jounce Therapeutics Announces Results from Pre-Planned Data [globenewswire.com]
- 2. Immune-Onc Therapeutics Makes Two Presentations of IO-108, a Novel Clinical-Stage Myeloid Checkpoint Inhibitor Targeting LILRB2 (ILT4), at the AACR 2022 Annual Meeting — Immune-Onc Therapeutics [immune-onc.com]
- 3. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biospace.com [biospace.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Phase I dose escalation study of IO-108, an anti-LILRB2 antibody, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1stoncology.com [1stoncology.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Jounce Therapeutics Presents INNATE Phase 1 and SELECT [globenewswire.com]
- 11. antibodysociety.org [antibodysociety.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. providence.elsevierpure.com [providence.elsevierpure.com]
- 14. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 15. paralab-bio.es [paralab-bio.es]
Unraveling the Mechanisms of Brassinosteroid Modulation: A Comparative Analysis of F1874-108 and Brassinosteroid Biosynthesis Inhibitors
A critical distinction in the modulation of the brassinosteroid (BR) pathway is emerging with compounds like F1874-108 that enhance signaling, contrasting with established inhibitors that block BR biosynthesis. This guide provides a comparative analysis of this compound and three prominent BR biosynthesis inhibitors—brassinazole, propiconazole, and voriconazole—supported by experimental data to elucidate their distinct modes of action and phenotypic consequences.
This compound has been identified not as a direct inhibitor of the brassinosteroid biosynthetic machinery, but as a compound that likely modulates the BR signaling pathway, exhibiting a synergistic effect with brassinosteroids. This is highlighted by its ability to increase hypocotyl length in light-grown Arabidopsis thaliana seedlings and its lack of effect on the bri1-6 mutant, which has a defective BR receptor. In contrast, brassinazole, propiconazole, and voriconazole are well-characterized inhibitors that target specific enzymatic steps in the BR biosynthesis pathway, leading to characteristic dwarf phenotypes.
Quantitative Comparison of Biological Activity
The following table summarizes the quantitative effects of this compound and the selected biosynthesis inhibitors on key plant growth parameters.
| Compound | Primary Mode of Action | Target Pathway | Specific Target (or proposed) | Effective Concentration / IC50 | Phenotypic Effect on Arabidopsis thaliana |
| This compound | Signaling Modulator | Brassinosteroid Signaling | Unknown, downstream of BRI1 receptor | 5-20 µM | Increased hypocotyl elongation in the light |
| Brassinazole | Biosynthesis Inhibitor | Brassinosteroid Biosynthesis | DWF4 (cytochrome P450)[1] | ~1 µM (hypocotyl growth inhibition) | Inhibition of hypocotyl and root growth, dwarfism, dark green and curled leaves[2] |
| Propiconazole | Biosynthesis Inhibitor | Brassinosteroid Biosynthesis | Cytochrome P450 monooxygenases[3][4] | ~1 µM (root growth inhibition)[3] | Inhibition of hypocotyl and root growth, phenocopies BR-deficient mutants[5] |
| Voriconazole | Biosynthesis Inhibitor | Sterol & Brassinosteroid Biosynthesis | Cytochrome P450 CYP51[6][7] | ~5 µM (causes BR-deficient phenotype)[8] | Inhibition of hypocotyl and root growth, severe growth impairment[6] |
Experimental Methodologies
The data presented in this guide are primarily derived from two common plant biology assays: the hypocotyl elongation assay and the root growth inhibition assay.
Hypocotyl Elongation Assay
This assay is a sensitive method to assess the effects of compounds on plant growth, particularly in response to hormones and light.
-
Seed Sterilization and Plating: Arabidopsis thaliana seeds are surface-sterilized to prevent contamination. They are then sown on sterile agar plates containing a basal nutrient medium (e.g., Murashige and Skoog) and the compound of interest at various concentrations. A solvent control (e.g., DMSO) is always included.
-
Stratification and Germination: The plates are typically stratified at 4°C for 2-4 days in the dark to synchronize germination. Subsequently, they are transferred to a growth chamber with controlled light and temperature conditions. For studying hypocotyl elongation in the dark, plates are wrapped in aluminum foil.
-
Growth Period: Seedlings are grown for a defined period, usually 5 to 7 days.
-
Measurement: The plates are photographed, and the length of the hypocotyls (the stem-like structure below the cotyledons) is measured using image analysis software.
-
Data Analysis: The average hypocotyl length for each treatment is calculated and compared to the control to determine the effect of the compound. For inhibitors, the half-maximal inhibitory concentration (IC50) can be calculated.
Root Growth Inhibition Assay
This assay is used to quantify the inhibitory effects of compounds on primary root growth.
-
Seed Germination: Arabidopsis thaliana seeds are germinated on a control medium and grown vertically for a few days until the primary root is established.
-
Transfer to Treatment Plates: Seedlings of uniform size are then transferred to new vertical plates containing the test compound at various concentrations. The position of the root tip at the time of transfer is marked.
-
Growth Period: The seedlings are grown for an additional period, typically 3 to 5 days.
-
Measurement: The new growth of the primary root from the marked position is measured.
-
Data Analysis: The percentage of root growth inhibition is calculated relative to the growth on the control medium. This data can be used to determine the IC50 of the inhibitor.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for this compound and the BR biosynthesis inhibitors.
Brassinosteroid Biosynthesis Pathway and Inhibitor Targets.
Brassinosteroid Signaling Pathway and Putative Action of this compound.
References
- 1. Selective interaction of triazole derivatives with DWF4, a cytochrome P450 monooxygenase of the brassinosteroid biosynthetic pathway, correlates with brassinosteroid deficiency in planta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Brassinazole, a Triazole-Type Brassinosteroid Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propiconazole Is a Specific and Accessible Brassinosteroid (BR) Biosynthesis Inhibitor for Arabidopsis and Maize | PLOS One [journals.plos.org]
- 5. Propiconazole is a specific and accessible brassinosteroid (BR) biosynthesis inhibitor for Arabidopsis and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic variation in plant CYP51s confers resistance against voriconazole, a novel inhibitor of brassinosteroid-dependent sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating Preclinical Data: A Comparative Guide to LILRB2 Inhibition in Solid Tumors
For researchers, scientists, and drug development professionals, the rigorous evaluation of preclinical candidates is paramount. This guide provides a framework for comparing the experimental data of investigational agents, using the leukocyte immunoglobulin-like receptor B2 (LILRB2) inhibitor IO-108 as an illustrative example against a hypothetical alternative, Compound X. The reproducibility of experimental findings is a cornerstone of scientific advancement, and this document outlines a structured approach to presenting comparative data to aid in this endeavor.
The following sections detail the methodologies for key experiments, present quantitative data in a clear, tabular format, and visualize complex biological pathways and workflows to facilitate a comprehensive understanding of the presented data.
Comparative Efficacy and Safety Profile
The preclinical anti-tumor activity and safety of IO-108 and the hypothetical alternative, Compound X, were evaluated in various in vitro and in vivo models. The data summarized below is intended to serve as a template for the comparative presentation of experimental results.
| Parameter | IO-108 (Illustrative Data) | Compound X (Illustrative Data) |
| In Vitro Efficacy | ||
| Target Binding Affinity (K D , nM) | 1.5 | 2.1 |
| IC 50 in LILRB2+ Cell Line (nM) | 25 | 40 |
| T-cell Activation (Fold Change) | 4.2 | 3.1 |
| In Vivo Efficacy (Mouse Model) | ||
| Tumor Growth Inhibition (%) | 65 | 50 |
| Complete Response Rate (%) | 10 | 5 |
| Safety Profile (Mouse Model) | ||
| Treatment-Related Mortality (%) | 0 | 2 |
| Significant Body Weight Loss (>15%) | 5% of cohort | 15% of cohort |
Experimental Protocols
To ensure the reproducibility of the findings, detailed experimental protocols are essential. The following are representative methodologies for the key experiments cited in the comparative data table.
Cell Viability Assay (IC 50 Determination)
-
Cell Culture: A human monocytic cell line endogenously expressing LILRB2 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO 2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 1 x 10 4 cells/well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of IO-108 or Compound X (0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard MTT assay. After incubation with the MTT reagent, the formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC 50 ) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
In Vivo Tumor Model
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10 6 human colorectal cancer cells expressing relevant LILRB2 ligands were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm 3 , mice were randomized into three groups: vehicle control, IO-108 (10 mg/kg), and Compound X (10 mg/kg). Treatments were administered via intravenous injection twice weekly.
-
Efficacy Evaluation: Tumor volume was measured twice weekly with calipers using the formula: (Length x Width 2 ) / 2. Body weight was also monitored as a measure of toxicity. At the end of the study, tumors were excised and weighed.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are crucial for illustrating complex biological interactions and experimental designs. The following diagrams, generated using the DOT language, depict the signaling pathway of LILRB2 and a general workflow for preclinical compound evaluation.
Caption: IO-108 blocks the inhibitory LILRB2 pathway.
Caption: Preclinical drug discovery workflow.
Comparative Guide to the Mechanism of Action of IO-108, a Novel Myeloid Checkpoint Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of IO-108, an investigational antagonist antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), with an established T-cell checkpoint inhibitor, Pembrolizumab. The document summarizes key mechanistic data, clinical efficacy from early trials, and the experimental protocols used to validate the mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for IO-108 and its comparator, Pembrolizumab, providing a direct comparison of their biochemical and clinical properties.
Table 1: Biochemical and Preclinical Properties
| Parameter | IO-108 | Pembrolizumab | JTX-8064 (Alternative LILRB2 Inhibitor) |
| Target | LILRB2 (ILT4) | PD-1 | LILRB2 (ILT4) |
| Molecule Type | Fully Human IgG4 mAb | Humanized IgG4 mAb | Humanized IgG4 mAb |
| Binding Affinity (KD) | 2.10 nM[1] | 0.25 nM - 3.4 nM[2][3] | High Affinity (Specific KD not published)[4] |
| Cellular Target | Myeloid Cells (Macrophages, Monocytes, Dendritic Cells)[1][5][6] | T-Cells[7] | Myeloid Cells (Macrophages, Monocytes)[8][9] |
| Key Ligands Blocked | HLA-G, ANGPTLs, SEMA4A, CD1d[5][6][10] | PD-L1, PD-L2[7] | MHC Class I molecules[8][9] |
| In Vitro T-Cell Inhibition (IC50) | Not Applicable (Acts on Myeloid Cells) | ~0.535 µg/mL[11] | Not Applicable (Acts on Myeloid Cells) |
Table 2: Phase 1 Clinical Efficacy (Advanced Solid Tumors)
| Parameter | IO-108 Monotherapy (NCT05054348) | IO-108 + Pembrolizumab (NCT05054348) | Pembrolizumab Monotherapy (KEYNOTE-001, NSCLC) |
| Evaluable Patients (n) | 11[5][12] | 13[5][12] | 495 (overall); 73 (PD-L1 ≥50%)[13] |
| Overall Response Rate (ORR) | 9.1% (1 Complete Response)[5][12] | 23.1% (3 Partial Responses)[5][12] | 19.4% (overall); 45.2% (PD-L1 ≥50%)[13] |
| Stable Disease (SD) | 36.4%[5] | 30.8%[5] | Not explicitly reported in the same format |
| Progressive Disease (PD) | 54.5%[5] | 46.1%[5] | Not explicitly reported in the same format |
| Full Receptor Occupancy Dose | ≥600 mg[5][12][14] | Not Applicable | Not Applicable |
Mechanism of Action & Signaling Pathways
IO-108 and Pembrolizumab enhance anti-tumor immunity through distinct but complementary mechanisms. IO-108 targets the innate immune system by reprogramming suppressive myeloid cells, whereas Pembrolizumab targets the adaptive immune system by directly reactivating T-cells.
IO-108 Signaling Pathway
IO-108 is a fully human IgG4 antibody that binds with high affinity to LILRB2, an inhibitory receptor predominantly expressed on myeloid cells like macrophages and dendritic cells within the tumor microenvironment (TME).[1][5][6] Tumor cells and other stromal cells express ligands for LILRB2, such as HLA-G and Angiopoietin-like proteins (ANGPTLs).[5][6][10] Binding of these ligands to LILRB2 activates downstream signaling cascades (e.g., via SHP-1/SHP-2 phosphatases) that promote an immunosuppressive, M2-like macrophage phenotype. These M2-polarized macrophages suppress T-cell activity.
By blocking the LILRB2 receptor, IO-108 prevents this inhibitory signaling.[15] This blockade leads to the reprogramming of tumor-associated macrophages (TAMs) from a suppressive (M2) to a pro-inflammatory, immunostimulatory (M1) phenotype.[8][10] These reactivated myeloid cells enhance their antigen presentation capabilities and increase the secretion of pro-inflammatory cytokines, which in turn leads to the activation of cytotoxic T-cells and promotes anti-tumor immunity.[5][8]
Caption: IO-108 blocks the LILRB2 receptor on myeloid cells, preventing tumor-induced suppression.
Pembrolizumab Signaling Pathway
Pembrolizumab is a humanized monoclonal antibody that targets the PD-1 receptor, a critical immune checkpoint expressed on activated T-cells.[7] Many cancer cells evade the immune system by overexpressing the ligands for PD-1, namely PD-L1 and PD-L2. When PD-L1/L2 binds to the PD-1 receptor, it triggers an inhibitory signal that deactivates the T-cell, preventing it from attacking the tumor cell.[7]
Pembrolizumab works by binding to the PD-1 receptor with high affinity, physically blocking the interaction with PD-L1 and PD-L2.[7] This "release of the brakes" restores the T-cell's cytotoxic function, allowing it to recognize and eliminate cancer cells.
Caption: Pembrolizumab blocks the PD-1 receptor on T-cells, restoring their anti-tumor activity.
Experimental Protocols
The confirmation of the mechanism of action for myeloid and T-cell checkpoint inhibitors relies on a suite of in vitro functional assays. Below are detailed methodologies for key experiments.
Macrophage Polarization Assay
This assay is critical for demonstrating that a LILRB2 inhibitor like IO-108 can repolarize immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype.
-
Objective: To assess the phenotype of macrophages after treatment with the test article by analyzing cell surface marker expression using flow cytometry.
-
Methodology:
-
Macrophage Generation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) by adherence. Culture the adherent cells for 6-7 days in media containing M-CSF to differentiate them into monocyte-derived macrophages (MDMs).
-
Polarization: To generate the M2 (immunosuppressive) phenotype, treat MDMs with IL-4 for 24-48 hours. To generate the M1 (pro-inflammatory) phenotype for control purposes, treat separate wells with IFN-γ and LPS.
-
Treatment: In the M2-polarizing wells, add the test article (e.g., IO-108) or an isotype control antibody at various concentrations.
-
Staining: After the treatment period, harvest the cells and wash them in a suitable buffer (e.g., PBS with 1% BSA). Perform Fc-blocking to prevent non-specific antibody binding. Stain the cells with a panel of fluorescently-conjugated antibodies.
-
M1 Markers: Anti-CD80, Anti-CD86, Anti-HLA-DR.[16]
-
M2 Markers: Anti-CD206, Anti-CD163.
-
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer. Gate on the live, single-cell macrophage population.
-
Analysis: Quantify the percentage of cells expressing M1 or M2 markers and the mean fluorescence intensity (MFI) for each marker. A successful LILRB2 inhibitor will show a decrease in M2 markers (CD206, CD163) and an increase in M1 markers (CD86, HLA-DR) compared to the isotype control.
-
Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the ability of a compound to enhance T-cell activation, which for IO-108, is an indirect effect mediated by its action on antigen-presenting cells (APCs).
-
Objective: To measure the proliferation and cytokine production of T-cells in response to allogeneic APCs in the presence of the test article.
-
Methodology:
-
Cell Preparation: Isolate PBMCs from two different healthy, HLA-mismatched donors.
-
One-Way MLR Setup: From Donor A, differentiate monocytes into dendritic cells (DCs), which will serve as the stimulator cells. Isolate CD4+ or CD8+ T-cells from Donor B to serve as the responder cells. Treat the stimulator DCs with mitomycin-C or irradiation to prevent their proliferation.
-
Co-culture: Plate the stimulator DCs and responder T-cells together in a 96-well plate. Add the test article (e.g., IO-108 for its effect on DCs, or Pembrolizumab as a direct T-cell acting control) and appropriate controls (isotype control, anti-PD-1).
-
Incubation: Culture the cells for 3-7 days.
-
Readouts:
-
Proliferation: On the final day, add a proliferation marker such as ³H-thymidine or a dye like CFSE. Measure incorporation or dilution via scintillation counting or flow cytometry, respectively. Increased proliferation indicates enhanced T-cell activation.
-
Cytokine Release: At the end of the culture period, collect the supernatant and measure the concentration of key cytokines (e.g., IFN-γ, IL-2) using an ELISA or a multiplex bead array.[17] Increased IFN-γ is a primary indicator of T-cell activation.
-
-
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of specific cytokines, providing evidence of cellular activation and functional phenotype.
-
Objective: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in cell culture supernatants following treatment.
-
Methodology:
-
Sample Collection: Collect supernatants from the Macrophage Polarization or MLR assays described above. Centrifuge to remove cells and debris.
-
ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight.[18]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Add standards of known cytokine concentration and the collected experimental supernatants to the wells. Incubate for several hours.
-
Detection: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.[18]
-
Enzyme Conjugation: Wash again and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis: Generate a standard curve from the known concentrations and use it to calculate the concentration of the cytokine in the experimental samples. An increase in pro-inflammatory cytokines in IO-108 treated samples would confirm its mechanism of action.[4]
-
Caption: Workflow for key in vitro assays to confirm the mechanism of action of IO-108.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessing the binding properties of the anti-PD-1 antibody landscape using label-free biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Immune Checkpoints with JTX-8064: Reprogramming Tumor-Associated Macrophages for Cancer Immunotherapy [synapse.patsnap.com]
- 5. onclive.com [onclive.com]
- 6. IO-108 — Immune-Onc Therapeutics [immune-onc.com]
- 7. Targeting leukocyte immunoglobulin‑like receptor B2 in the tumor microenvironment: A new treatment prospect for solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immune-Onc Therapeutics Announces IO-108 Phase I Clinical Trial Results Selected for Oral Presentation at AACR Annual Meeting 2023 — Immune-Onc Therapeutics [immune-onc.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Immune-Onc Therapeutics Announces FDA Clearance of IND Application to Initiate First-In-Human Trial of IO-108, a Novel Antagonist Antibody Targeting LILRB2 (ILT4), in Patients with Advanced Solid Tumors [businesswire.com]
- 11. Case report: Pharmacokinetics of pembrolizumab in a patient with stage IV non–small cell lung cancer after a single 200 mg administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. targetedonc.com [targetedonc.com]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Immune-Onc Therapeutics Makes Two Presentations of IO-108, a Novel Clinical-Stage Myeloid Checkpoint Inhibitor Targeting LILRB2 (ILT4), at the American Association for Cancer Research (AACR) 2022 Annual Meeting - BioSpace [biospace.com]
- 16. rndsystems.com [rndsystems.com]
- 17. MLR assay to Test Novel Cancer Immunotherapies I CRO Services [explicyte.com]
- 18. Cytokine Elisa [bdbiosciences.com]
Benchmarking F1874-108: A Comparative Analysis of LILRB2 Inhibitors in Oncology
For Immediate Release
This guide provides a comprehensive analysis of F1874-108 (IO-108), a novel antagonist antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2), and benchmarks its performance against other publicly disclosed LILRB2 inhibitors, JTX-8064 and MK-4830. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of myeloid checkpoint inhibitors for cancer therapy.
Introduction to LILRB2 Inhibition
The tumor microenvironment (TME) is characterized by a complex interplay of immune cells, with myeloid cells playing a crucial role in orchestrating either an anti-tumor or pro-tumor response. LILRB2 (also known as ILT4) is an inhibitory receptor predominantly expressed on myeloid cells, including macrophages and dendritic cells. Its engagement by ligands such as HLA-G, ANGPTLs, SEMA4A, and CD1d, often overexpressed by tumor cells, leads to an immunosuppressive phenotype, hindering the body's natural anti-cancer immunity.[1][2] this compound and its counterparts are designed to block this interaction, thereby reprogramming myeloid cells to a pro-inflammatory state and enhancing T-cell-mediated tumor cell killing.
This compound (IO-108): An Overview
This compound, publicly identified as IO-108, is a fully humanized IgG4 monoclonal antibody that specifically targets LILRB2.[1][3] It is currently being evaluated in a Phase 1 clinical trial (NCT05054348) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[1][4]
Mechanism of Action
IO-108 binds to LILRB2, preventing its interaction with its ligands. This blockade is hypothesized to reverse myeloid cell suppression within the TME, leading to the activation of T cells and a potent anti-tumor immune response.[1] Preclinical data have shown that IO-108 promotes innate and adaptive anti-cancer immunity.[3][5]
Comparative Performance Data
The following tables summarize the available clinical trial data for this compound (IO-108) and other LILRB2 inhibitors.
Table 1: Monotherapy Clinical Trial Data
| Product | Trial Identifier | Patient Population | Number of Patients (evaluable) | Overall Response Rate (ORR) | Key Outcomes |
| This compound (IO-108) | NCT05054348 | Advanced solid tumors | 11 | 9.1% | 1 durable Complete Response (CR) in a patient with Merkel cell carcinoma for over 2 years; 36.4% Stable Disease (SD).[1][4][6] |
| JTX-8064 | NCT04669899 | Advanced solid tumors | 22 | 0% | 7 patients achieved SD, with 2 being durable (appendiceal cancer and ovarian cancer).[7] |
| MK-4830 | NCT03564691 | Advanced solid tumors | 50 | Not explicitly reported as a primary outcome in initial disclosures. | Demonstrated favorable tolerability and safety.[8] |
Table 2: Combination Therapy Clinical Trial Data (with anti-PD-1)
| Product | Combination Agent | Trial Identifier | Patient Population | Number of Patients (evaluable) | Overall Response Rate (ORR) | Key Outcomes |
| This compound (IO-108) | Pembrolizumab | NCT05054348 | Advanced solid tumors | 13 | 23.1% | Partial Responses (PRs) observed in patients with microsatellite stable (MSS) cholangiocarcinoma (n=2) and colorectal cancer (n=1).[1][6] |
| JTX-8064 | Pimivalimab | NCT04669899 | Advanced solid tumors | 9 | 11.1% (1 PR) | 1 PR in a PD-1 inhibitor-resistant cholangiocarcinoma patient; 3 patients achieved SD.[7] In a Phase 2 ovarian cancer cohort (n=35), 5 RECIST 1.1 responders were observed.[3][9] |
| MK-4830 | Pembrolizumab | NCT03564691 | Advanced solid tumors | 34 | 24% (in initial dose escalation) | 11 objective responses, with 5 in patients who had previously progressed on anti-PD-1/PD-L1 therapies.[1][10][11] |
Experimental Protocols
The clinical data presented is primarily from first-in-human, open-label, dose-escalation Phase 1/2 studies.
This compound (IO-108) - NCT05054348 Study Design
-
Objective: To assess the safety, tolerability, and preliminary efficacy of IO-108 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[4]
-
Methodology: Patients received escalating doses of IO-108 intravenously every 3 weeks.[4] In the combination arm, IO-108 was administered with a standard dose of pembrolizumab.[1]
-
Endpoints: The primary endpoints were safety and tolerability. Secondary objectives included pharmacokinetics, clinical efficacy (per RECIST v1.1), immunogenicity, and biomarker analysis.[4]
JTX-8064 - INNATE Study (NCT04669899) Design
-
Objective: To evaluate the safety, tolerability, and preliminary efficacy of JTX-8064 as a monotherapy and in combination with the PD-1 inhibitor pimivalimab.[7][12]
-
Methodology: The study involved dose escalation of JTX-8064 as a monotherapy and in combination with pimivalimab in patients with advanced solid tumors.[7]
-
Endpoints: Primary objectives were safety, tolerability, and determining the recommended Phase 2 dose. Secondary objectives included receptor occupancy, pharmacokinetics, and immunogenicity, with objective response rate as an exploratory endpoint.[7]
MK-4830 - Phase 1 Study (NCT03564691) Design
-
Objective: To characterize the safety and tolerability of MK-4830 as a monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1]
-
Methodology: The trial consisted of dose-escalation parts for both monotherapy and combination therapy with pembrolizumab.[1]
-
Endpoints: The primary objective was to assess safety and tolerability. Secondary objectives included evaluating the pharmacokinetic parameters of MK-4830. Tertiary objectives included assessing the objective response rate.[1]
Visualizations
LILRB2 Signaling Pathway and Inhibition
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Jounce Therapeutics Announces Results from Pre-Planned Data Review of INNATE Phase 2 Trial of JTX-8064 and Pimivalimab Demonstrating Deep and Durable Responses in Platinum Resistant Ovarian Cancer - BioSpace [biospace.com]
- 4. oncozine.com [oncozine.com]
- 5. MK-4830 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. providence.elsevierpure.com [providence.elsevierpure.com]
- 8. Targeting leukocyte immunoglobulin‑like receptor B2 in the tumor microenvironment: A new treatment prospect for solid tumors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jounce Therapeutics Announces Results from Pre-Planned Data [globenewswire.com]
- 10. merck.com [merck.com]
- 11. First-in-Class Human IgG4 Monoclonal Antibody Shows Activity Alone and Combined With Pembrolizumab in Advanced Solid Tumors - The ASCO Post [ascopost.com]
- 12. firstwordpharma.com [firstwordpharma.com]
F1874-108 advantages over existing research tools
I am unable to find any information about a research tool with the identifier "F1874-108". It is possible that this is a typographical error or a very specific internal designation not widely published.
To provide a comprehensive comparison guide, please verify the name of the research tool.
Once the correct identifier is provided, I can proceed with the following steps:
-
Identify Comparable Tools: I will conduct a thorough search to identify the primary existing research tools that are direct alternatives to the specified product.
-
Gather Quantitative Data: I will locate and extract experimental data from scientific literature, product specifications, and technical notes to compare the performance of these tools.
-
Detail Experimental Protocols: I will find and summarize the methodologies used in the key experiments to provide context for the presented data.
-
Visualize Pathways and Workflows: Based on the mechanism of action and experimental procedures, I will create diagrams using the DOT language to illustrate relevant signaling pathways and workflows.
-
Synthesize the Comparison Guide: Finally, I will compile all the gathered information into a structured and objective comparison guide, complete with data tables and visualizations as requested.
Safety Operating Guide
Proper Disposal of F1874-108 (3-Nitrobenzaldehyde): A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of F1874-108, identified as 3-Nitrobenzaldehyde (CAS 99-61-6). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this hazardous chemical waste.
Immediate Safety and Hazard Information
3-Nitrobenzaldehyde is a hazardous substance that is harmful if swallowed and toxic to aquatic life with long-lasting effects. All personnel handling this chemical must be thoroughly familiar with its hazards and adhere to strict safety protocols.
Personal Protective Equipment (PPE): When handling 3-Nitrobenzaldehyde for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles conforming to EN166 or NIOSH-approved equivalents.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, impervious clothing should be worn.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved P95 or P1 particle respirator.[1]
Quantitative Data for Disposal Planning
Proper planning for the disposal of 3-Nitrobenzaldehyde requires an understanding of its key properties.
| Property | Value | Source |
| CAS Number | 99-61-6 | Sigma-Aldrich |
| Hazard Statements | H302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | |
| Melting Point | 55-58 °C (131-136 °F) | |
| Toxicity to Fish (Fathead Minnow) | LC50: 5.8 mg/l - 96 h |
Step-by-Step Disposal Protocol
Direct chemical neutralization of 3-Nitrobenzaldehyde in a standard laboratory setting is not recommended due to the potential for hazardous reactions. The primary disposal method is to collect and manage it as hazardous waste for pickup by a licensed professional waste disposal service.
Experimental Workflow for Waste Collection and Disposal:
References
Urgent Safety Guidance: Personal Protective Equipment (PPE) for Handling F1874-108
Action Required: To ensure the safety of all laboratory personnel, it is critical to identify the specific chemical nature of substance "F1874-108." Initial searches for this identifier did not yield a recognized chemical compound, suggesting it may be an internal product code or a non-standard designation.
To proceed with a comprehensive safety and handling protocol, please provide the Chemical Abstract Service (CAS) number or the standard chemical name for this compound.
Once the substance is correctly identified, a detailed protocol will be provided, including the following essential information.
Hazard Identification and Personal Protective Equipment (PPE)
A full hazard assessment will be conducted upon identification of the substance. This will determine the specific PPE required for safe handling. General laboratory safety protocols should be followed in the interim. A generalized PPE selection workflow is outlined below.
Caption: Generalized workflow for PPE selection and use in handling chemical substances.
Quantitative Data Summary
Upon identification of this compound, a table summarizing critical quantitative safety data will be provided. This will include, but is not limited to:
| Parameter | Value | Source |
| CAS Number | TBD | TBD |
| Permissible Exposure Limit (PEL) | TBD | TBD |
| Threshold Limit Value (TLV) | TBD | TBD |
| Immediately Dangerous to Life or Health (IDLH) | TBD | TBD |
| Flash Point | TBD | TBD |
| Autoignition Temperature | TBD | TBD |
This table will be populated once the substance is identified.
Experimental Protocols
Detailed experimental protocols for the safe handling of this compound will be provided following its identification. These will include step-by-step procedures for:
-
Receiving and Unpacking: Procedures for safely receiving and unpacking containers of this compound.
-
Preparation of Solutions: Step-by-step guidance for the preparation of solutions of various concentrations.
-
Spill Response: Detailed instructions for containing and cleaning up spills of this compound.
-
Waste Disposal: Procedures for the safe disposal of this compound and any contaminated materials.
Immediate Action: Please provide the standard chemical name or CAS number for this compound to enable the provision of specific and actionable safety guidance. In the absence of this information, treat the substance as hazardous and handle with universal laboratory precautions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
